molecular formula C9H13NO5S B1524020 2,4,6-Trimethoxybenzene-1-sulfonamide CAS No. 1343659-96-0

2,4,6-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1524020
CAS No.: 1343659-96-0
M. Wt: 247.27 g/mol
InChI Key: PXVUDLXXKGSXHH-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,4,6-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-7(14-2)9(16(10,11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVUDLXXKGSXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trimethoxybenzene-1-sulfonamide: Properties, Synthesis, and Research Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Trimethoxybenzene-1-sulfonamide (CAS 1343659-96-0), a molecule of interest within the broader class of pharmacologically significant sulfonamides. As a Senior Application Scientist, my objective is to present not just the known data but also to offer a predictive and instructional framework for its synthesis and potential applications, grounded in established chemical principles and data from closely related analogues. This document is structured to empower researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this compound.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing molecules have been developed into a vast array of therapeutics.[1][2] Their enduring relevance stems from their ability to act as versatile pharmacophores, capable of engaging with a wide range of biological targets through well-defined electrostatic interactions.[3]

The mechanism of action for many sulfonamide drugs involves the competitive inhibition of key enzymes. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Beyond anti-infectives, the sulfonamide motif is present in drugs for diuresis, inflammation, and glaucoma, often by targeting carbonic anhydrase enzymes.[1] The fusion of this privileged scaffold with a 2,4,6-trimethoxybenzene ring presents an intriguing molecule with a unique electronic and steric profile, suggesting potential for novel biological activities.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely available in the literature, we can consolidate computed data and predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound.

PropertyValueSource
CAS Number 1343659-96-0PubChem[4]
Molecular Formula C₉H₁₃NO₅SPubChem[4]
Molecular Weight 247.27 g/mol PubChem[4]
IUPAC Name 2,4,6-trimethoxybenzenesulfonamidePubChem[4]
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.-
XlogP -0.5PubChem (Computed)[4][5]
Monoisotopic Mass 247.05144 DaPubChem (Computed)[4][5]
Predicted Spectroscopic Signature

For a researcher, confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic features for structural elucidation.

The proton NMR spectrum is expected to be highly symmetrical.

  • Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 6.2-6.4 ppm . This significant upfield shift is due to the strong electron-donating effect of the three methoxy groups. For comparison, the aromatic protons of the related 2,4,6-trimethoxybenzaldehyde appear at δ 6.08 ppm.[6]

  • Methoxy Protons (C4-OCH₃): The single methoxy group at the 4-position will likely appear as a singlet at δ 3.8-3.9 ppm (3H).

  • Methoxy Protons (C2, C6-OCH₃): The two equivalent methoxy groups at the 2 and 6-positions should appear as a distinct singlet at δ 3.9-4.1 ppm (6H), potentially slightly downfield due to the proximity to the sulfonyl group.

  • Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom will appear as a broad singlet, typically in the range of δ 7.0-7.5 ppm . The chemical shift can be highly variable and is dependent on solvent and concentration.

  • Aromatic Carbons: C1 (ipso-C to SO₂NH₂) ~150-155 ppm; C2, C6 ~160-165 ppm; C4 ~162-167 ppm; C3, C5 ~90-95 ppm. The carbon bearing the sulfonamide group will be significantly deshielded, while the carbons ortho and para to the methoxy groups will be highly shielded.

  • Methoxy Carbons: ~55-57 ppm.

The IR spectrum will be characterized by the vibrations of the sulfonamide and methoxybenzene moieties.[7][8]

  • N-H Stretching: Two distinct bands are expected for the primary sulfonamide group in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).

  • S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group will be present. The asymmetric stretch typically appears around 1350-1310 cm⁻¹ , and the symmetric stretch appears around 1190-1150 cm⁻¹ .[7]

  • C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will be observed around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

  • Aromatic C-H Bending: A sharp band around 820-800 cm⁻¹ may indicate the two adjacent hydrogen atoms on the benzene ring.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 247.

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of SO₂ (m/z = 183) and subsequent loss of methyl groups from the methoxy substituents. Predicted collision cross section data for various adducts like [M+H]⁺ and [M+Na]⁺ are available.[5]

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1,3,5-trimethoxybenzene. This strategy leverages a classic electrophilic aromatic substitution followed by nucleophilic substitution.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination 1_3_5_TMB 1,3,5-Trimethoxybenzene Intermediate 2,4,6-Trimethoxybenzene- 1-sulfonyl Chloride 1_3_5_TMB->Intermediate Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) in Dichloromethane Reagent1->Intermediate Product 2,4,6-Trimethoxybenzene- 1-sulfonamide Intermediate->Product Nucleophilic Substitution Reagent2 Aqueous Ammonia (NH4OH) or Ammonia Gas Reagent2->Product

Caption: Proposed two-step synthesis of the target sulfonamide.

Step 1: Synthesis of 2,4,6-Trimethoxybenzene-1-sulfonyl Chloride

Principle: This step involves the electrophilic aromatic substitution of 1,3,5-trimethoxybenzene with chlorosulfonic acid. The benzene ring is highly activated by the three electron-donating methoxy groups, making the reaction proceed readily. Dichloromethane is a suitable inert solvent. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A patented procedure for a similar compound provides a strong basis for this protocol.[9]

Detailed Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt bath.

  • Reagent Addition: Prepare a solution of chlorosulfonic acid (1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the chlorosulfonic acid solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be further purified by crystallization from a suitable solvent system like carbon tetrachloride or an ethyl acetate/hexane mixture.[9]

Step 2: Synthesis of this compound

Principle: The highly electrophilic sulfonyl chloride intermediate is reacted with ammonia, a nucleophile, to form the sulfonamide. The reaction displaces the chloride leaving group. Using excess aqueous ammonia serves both as the nucleophile and as the base to neutralize the HCl byproduct.

Detailed Protocol:

  • Setup: Dissolve the 2,4,6-trimethoxybenzene-1-sulfonyl chloride (1.0 eq.) from Step 1 in a suitable solvent like acetone or THF in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Remove the organic solvent under reduced pressure. The aqueous residue will contain the precipitated product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any ammonium salts. The crude sulfonamide can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Potential Applications and Future Research Directions

While no specific biological activities have been reported for this compound, its structure suggests several promising avenues for investigation in drug discovery.

Potential_Applications cluster_targets Potential Therapeutic Areas Core 2,4,6-Trimethoxybenzene- 1-sulfonamide Sulfonamide Moiety Trimethoxybenzene Scaffold Antibacterial Antibacterial Agents (DHPS Inhibition) Core:f0->Antibacterial Classic Sulfonamide Target Antifungal Antifungal Agents Core:f0->Antifungal CA_Inhibitors Carbonic Anhydrase Inhibitors (Glaucoma, Diuretics) Core:f0->CA_Inhibitors Known Sulfonamide Target Anti_Inflammatory Anti-Inflammatory (COX-2 Inhibition) Core:f1->Anti_Inflammatory Potential Synergy Anticancer Anticancer Agents Core:f1->Anticancer Potential Synergy

Caption: Potential research avenues based on the core chemical motifs.

  • Antimicrobial Activity: As a primary sulfonamide, the most logical starting point is to evaluate its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1] Its efficacy could be compared to classic sulfa drugs.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding group found in numerous CA inhibitors. The unique substitution pattern of the benzene ring could confer selectivity for different CA isozymes, which are implicated in glaucoma, edema, and certain cancers.

  • Anti-inflammatory and Anticancer Potential: Many benzenesulfonamide derivatives have been explored as anti-inflammatory and anticancer agents.[10][11] The trimethoxybenzene moiety itself is found in natural products with cytotoxic and anti-inflammatory properties. Therefore, this hybrid structure warrants investigation in relevant cellular and enzymatic assays (e.g., COX-2 inhibition, kinase inhibition, or antiproliferative assays).

Safety and Handling

Based on GHS classifications for this compound, it must be handled with appropriate care in a laboratory setting.[4]

  • Hazards: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2A), May cause respiratory irritation (STOT SE 3).[4]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

This guide provides a robust, scientifically-grounded starting point for any researcher interested in this compound. By combining established chemical knowledge with predictive analysis, it lays the groundwork for the synthesis, characterization, and exploration of this promising molecule.

References

  • PubChemLite. This compound (C9H13NO5S). Available from: [Link]

  • Supporting Information: Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • PubChem. This compound | C9H13NO5S | CID 54213982. Available from: [Link]

  • Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

  • Cerrado Publishing. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Brazilian Journal of Science. Available from: [Link]

  • Reitz, A. B., Smith, G. R., & Parker, M. H. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
  • Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(12), 169-178.
  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Nevyhoštěná, L., et al. (2024). New biologically active sulfonamides as potential drugs for Alzheimer's disease. Archiv der Pharmazie.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]

  • ResearchGate. Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF. Available from: [Link]

  • Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. PubMed. Available from: [Link]

  • Al-Ghamdi, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy, 15, 4397.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available from: [Link]

  • Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones. Available from: [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. Available from: [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available from: [Link]

  • I.R.I.S. Biotic transformation products of sulfonamides in environmental water samples. Available from: [Link]

  • 12 Examples of IR-Spectra. Available from: [Link]

  • I.R.I.S. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Available from: [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. Available from: [Link]

Sources

Structure and stability of Mtb sulfonamide protecting group

Author: BenchChem Technical Support Team. Date: February 2026

The Mtb (2,4,6-Trimethoxybenzenesulfonyl) protecting group is a specialized, robust sulfonamide moiety used primarily in peptide chemistry and organic synthesis to mask amines, particularly the guanidino function of Arginine and the indole nitrogen of Tryptophan.

Unlike the hyper-acid-labile groups (e.g., Pbf, Pmc) used in modern Fmoc solid-phase synthesis, Mtb is characterized by its resistance to neat Trifluoroacetic Acid (TFA) , making it a "hard" acid-labile group.[1] This unique stability profile allows it to survive mild acidic deprotection cycles (e.g., Boc removal) while remaining cleavable under strong acidic conditions (HF or TFMSA).

Part 1: Chemical Structure & Physiochemical Properties[1]

The Mtb group derives its properties from the electron-donating methoxy substituents on the benzene ring. While sulfonamides are generally electron-withdrawing and stable, the 2,4,6-trimethoxy substitution pattern increases the electron density of the aromatic ring, rendering the sulfonyl-nitrogen bond susceptible to cleavage by strong acids, albeit less so than the pentamethyl-substituted variants.

Structural Definition
  • Abbreviation: Mtb

  • IUPAC Name: 2,4,6-Trimethoxybenzenesulfonyl[1][2][3][4][5][6]

  • Reagent Form: 2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl)[1]

  • Molecular Formula (Group): C

    
    H
    
    
    
    O
    
    
    S-[1]
Visualization: Mtb Structure & Electronic Effects

The following diagram illustrates the chemical structure of the Mtb group and contrasts it with the related Mtr and Mts groups.

Mtb_Structure Mtb Mtb Group (2,4,6-Trimethoxy) Mtr Mtr Group (4-Methoxy-2,3,6-trimethyl) Mtb->Mtr More Stable than Properties Electronic Properties 3 x OMe (Strong Donors) High Steric Bulk Mtb->Properties Stabilizes Cation during Cleavage Mts Mts Group (Mesitylenesulfonyl) Mts->Mtb More Stable than

Caption: Structural relationship and stability hierarchy of arylsulfonyl protecting groups. Mtb sits between Mts (most stable) and Mtr (less stable).

Part 2: Stability Profile & Causality

The utility of Mtb lies in its orthogonal stability . It is designed to withstand conditions that remove temporary protecting groups (like Boc or Fmoc) but cleave under global deprotection conditions involving strong acids.

ConditionStability StatusMechanistic Explanation
TFA (Neat) Stable The sulfonyl-nitrogen bond is strong enough to resist cleavage by trifluoroacetic acid alone.[1] Requires a "hard" acid or scavenger cocktail.
Piperidine (20%) Stable Sulfonamides are resistant to nucleophilic bases used in Fmoc removal.
Hydrogenolysis (H₂/Pd) Stable The S-N bond is generally resistant to catalytic hydrogenolysis, unlike Cbz or Bzl groups.
HF / TFMSA Labile Cleavage requires superacids (Hydrogen Fluoride or Trifluoromethanesulfonic Acid) to protonate the sulfonamide and facilitate S-N bond fission.
Boc Removal Conditions Stable Mtb remains intact during 50% TFA/DCM treatments, allowing for multi-step synthesis.

Part 3: Experimental Protocols

Protocol A: Installation of Mtb Protection (On Arginine/Amine)

This protocol describes the protection of a free amine or guanidino group using Mtb-Cl.

Reagents:

  • Substrate (Amine/Arginine derivative)

  • 2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl)[1]

  • Base: 4M NaOH (aqueous) and Acetone (solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino acid (e.g., Arginine) in a 1:1 mixture of Acetone and Water.

  • pH Adjustment: Cool to 0°C. Adjust pH to 11–12 using 4M NaOH.

  • Acylation: Add Mtb-Cl (1.2 equivalents) dropwise over 30 minutes while maintaining pH ~11 with NaOH.

    • Why? The reaction competes with hydrolysis of the sulfonyl chloride. Low temperature and controlled pH favor amine attack.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Workup: Acidify to pH 3 with citric acid. The Mtb-protected product typically precipitates or can be extracted into Ethyl Acetate.[1]

  • Validation: Verify via LC-MS (Look for mass shift +230 Da for Mtb group).

Protocol B: Removal of Mtb Group (Deprotection)

Because Mtb is stable to neat TFA, a "hard acid" cocktail is required.

Reagents:

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)[4]

  • Thioanisole (Scavenger)[7]

  • m-Cresol (Scavenger)[1][6]

Step-by-Step Workflow:

  • Cocktail Preparation: Prepare a solution of 1M TFMSA in TFA containing 10% Thioanisole and 10% m-Cresol.

    • Why Thioanisole? It acts as a "soft" nucleophile to quench the generated sulfonyl cation, preventing re-attachment to Trp/Tyr residues.

  • Reaction: Add the peptide/substrate to the cocktail at 0°C.

  • Incubation: Stir at 0°C for 60 minutes. (Monitor by HPLC; Mtb cleavage is slower than Pbf).

  • Precipitation: Pour the reaction mixture into cold Diethyl Ether.

  • Isolation: Centrifuge the precipitate, wash 3x with ether to remove scavengers and acid.

Part 4: Comparative Analysis (Mtb vs. Alternatives)

The choice of Mtb is driven by the specific acid-sensitivity requirements of the synthesis.

FeatureMtb (2,4,6-Trimethoxy)Mtr (4-Methoxy-2,3,6-trimethyl)Pbf (Pentamethyldihydrobenzofuran)
Acid Lability Low (Hard Acid) MediumHigh (Soft Acid)
Removal Reagent HF, TFMSA, MSATFA/Thioanisole (Slow)95% TFA (Fast)
Tryptophan Modification Minimal (with scavengers)Moderate RiskLow Risk
Primary Use Solution phase, Complex synthesis requiring intermediate acid stepsSolid phase (Historical)Solid phase (Standard)

Part 5: Logic & Mechanism Visualization

The following diagram details the decision logic for selecting Mtb and the mechanistic pathway for its removal.

Mtb_Workflow Start Select Protecting Group Check_Acid Does synthesis require intermediate acid steps (e.g. Boc removal)? Start->Check_Acid Select_Mtb Select Mtb Group (Stable to TFA) Check_Acid->Select_Mtb Yes Select_Pbf Select Pbf Group (Labile to TFA) Check_Acid->Select_Pbf No Deprotection Deprotection Step Select_Mtb->Deprotection Reagent Apply 1M TFMSA/TFA + Thioanisole Deprotection->Reagent Mechanism Protonation of Sulfonamide -> S-N Bond Cleavage -> Scavenging of ArSO2+ Reagent->Mechanism

Caption: Decision matrix for Mtb selection and the mechanistic pathway for its strong-acid deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Defines Mtb as 2,4,6-trimethoxybenzenesulfonyl and outlines cleavage conditions).

  • Fukuda, T., et al. (1982).[3] 2,4,6-Trimethoxybenzenesulfonyl and 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Groups.[1][2][3][4][5][8] Journal of Synthetic Organic Chemistry, Japan. (Original characterization of Mtb and Mtr stability profiles).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of arginine protecting groups including sulfonamides).

  • Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. (Technical guide on scavenger use for arylsulfonyl groups).

Sources

2,4,6-trimethoxybenzenesulfonyl group abbreviation in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4,6-trimethoxybenzenesulfonyl group is a specific protecting group, but it is frequently confused with the far more common Mtr group (4-methoxy-2,3,6-trimethylbenzenesulfonyl ).

Given the phrasing of your request—linking the chemical name "2,4,6-trimethoxybenzenesulfonyl" with the abbreviation context—this guide will primarily focus on the Mtr group (the standard arginine protecting group in this class) while explicitly clarifying the nomenclature distinction to ensure experimental accuracy.

Subject: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and its Analogs

Abbreviation: Mtr Primary Application: Protection of the Guanidino Function of Arginine (Arg)[1][2][3]

Part 1: Executive Technical Summary

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, the protection of the Arginine side chain is critical due to the high nucleophilicity of the guanidino group. The Mtr group is a sulfonyl-based protecting group that stabilizes the arginine side chain by masking the


-nitrogen.

Critical Nomenclature Distinction:

  • Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl .[1][2][4][5][6][7][8] This is the standard "Mtr" group used in Fmoc chemistry. It is acid-labile but requires strong acidic conditions for removal.[9]

  • 2,4,6-Trimethoxybenzenesulfonyl: A structurally related but distinct group (sometimes referred to as Tmb-sulfonyl). It is significantly more acid-stable than Mtr and is rarely used in standard Fmoc SPPS because it often requires HF (Hydrofluoric acid) for efficient removal, making it more aligned with Boc chemistry.

This guide focuses on the Mtr group , as it is the standard abbreviation referenced in your topic.

Part 2: Chemical Profile & Mechanism

Stability Hierarchy

The choice of Arginine protection is a trade-off between stability during synthesis and ease of removal during cleavage.[1] Mtr sits in a unique position: it is more stable than the modern Pbf and Pmc groups, but less stable than the Tosyl (Tos) group.

Acid Lability Order (Easiest to Hardest to Remove):



  • Pbf/Pmc: Cleaved by 95% TFA in < 2 hours.

  • Mtr: Requires 95% TFA + Scavengers for 3–6 hours (or longer).

  • Tos: Requires HF (anhydrous) for removal.[3][10]

Mechanistic Action

The Mtr group suppresses the nucleophilicity of the guanidine nitrogens through electron withdrawal by the sulfonyl moiety. However, the electron-donating methyl and methoxy groups on the benzene ring tune this effect, making the sulfonyl-guanidine bond cleavable by trifluoroacetic acid (TFA).

The Challenge: Upon cleavage, the Mtr group generates a highly reactive sulfonyl cation. Without adequate scavenging, this cation will re-attach to electron-rich side chains, most notably Tryptophan (Trp) , leading to irreversible sulfonation.

Part 3: Comparative Decision Matrix

Use this table to determine if Mtr is the correct choice for your synthesis compared to the industry-standard Pbf.

FeatureMtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Cleavage Time Slow: 3–6 hours (up to 24h for multiple Arg)Fast: 1–2 hours
Scavenger Need Critical: Requires Thioanisole/PhenolStandard: Water/TIS is usually sufficient
Trp Modification High Risk: Major cause of Trp sulfonationLow Risk: By-products are less reactive
Atom Economy Lower (larger protecting group)Higher
Primary Use Case Specialized sequences requiring higher stability; Historical protocols.Standard Fmoc SPPS.

Part 4: Visualization of Stability & Cleavage

The following diagram illustrates the decision logic for selecting Mtr and the critical cleavage pathway to avoid side reactions.

Mtr_Logic Start Arginine Protection Selection Decision Is the peptide sequence highly acid-sensitive? Start->Decision Pbf Select Pbf Group (Standard Fmoc SPPS) Decision->Pbf Yes (Fast Removal) Mtr Select Mtr Group (Enhanced Stability Needed) Decision->Mtr No (Need Stability) Cleavage Cleavage Protocol (95% TFA) Mtr->Cleavage Risk RISK: Reactive Mtr+ Cation Cleavage->Risk Scavenger CRITICAL STEP: Add Thioanisole + EDT/DODT Risk->Scavenger Trapping Result_Bad Side Reaction: Trp-Mtr Adduct (Irreversible) Risk->Result_Bad No Scavenger Result_Good Clean Peptide (Arg Deprotected) Scavenger->Result_Good

Caption: Logical flow for selecting Mtr vs. Pbf and the mechanistic necessity of scavengers to prevent Tryptophan modification.

Part 5: Validated Experimental Protocols

Protocol A: High-Efficiency Cleavage of Fmoc-Arg(Mtr)-Peptides

Standard TFA cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are often insufficient for Mtr removal, leading to incomplete deprotection.

Reagents:

  • TFA: Trifluoroacetic Acid (LC-MS Grade)

  • Thioanisole: Essential scavenger for sulfonyl cations.

  • EDT (1,2-Ethanedithiol) or DODT: Suppresses Trp alkylation.

  • Phenol: Accelerates Mtr removal.

The "Reagent K" Variant (Recommended for Mtr):

  • Preparation: Prepare a cocktail of TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v).

    • Note: If the peptide contains no Cys/Met, EDT can be omitted, but Thioanisole is non-negotiable.

  • Incubation:

    • Add cocktail to the resin (10 mL per gram of resin).

    • Incubate at Room Temperature for 3 to 6 hours .

    • Tip: For sequences with >3 Arginines, extend to 8–12 hours, but monitor for degradation.

  • Precipitation:

    • Filter resin and drop filtrate into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min) and wash pellet 3x with cold ether.

  • Validation:

    • Analyze via HPLC.[9][11][12] Look for a "+212 Da" mass shift (indicative of retained Mtr) or "+212 Da" on Trp (indicative of Mtr transfer to Trp).

Protocol B: Troubleshooting Trp-Alkylation

If you observe Mtr-modified Tryptophan in your mass spectrum:

  • Prevention: Use Fmoc-Trp(Boc)-OH during synthesis.[11] The Boc group on the Trp indole ring protects it from the Mtr cation during the cleavage step.

  • Correction: There is no efficient chemical method to remove the Mtr group from Trp once attached. The synthesis must be repeated with improved scavenging or Trp(Boc) protection.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Fmoc chemistry and Mtr usage).
  • Fujino, M., et al. (1981). "A new arginine protecting group, 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), removable by TFA in solid phase peptide synthesis." Chemical & Pharmaceutical Bulletin, 29(10), 2825-2831.

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1] Tetrahedron Letters, 34(49), 7829-7832. (Comparison of Pbf vs Mtr).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][8][10][11][12][13][14] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protecting group stability).

Sources

Chemical Properties of 2,4,6-Trimethoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,4,6-trimethoxybenzenesulfonamide derivatives.

Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

The 2,4,6-trimethoxybenzenesulfonamide scaffold represents a specialized class of electron-rich sulfonamides. Its primary utility in modern pharmaceutical science is twofold: as the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and related 2,4,6-trimethoxybenzenesulfonyl protecting groups for the guanidino function of Arginine in solid-phase peptide synthesis (SPPS), and as a privileged pharmacophore in medicinal chemistry, particularly in the design of Endothelin Receptor Antagonists (ERAs). This guide analyzes the electronic influence of the tris-methoxy substitution pattern, its impact on acid-lability, and its specific reactivity profile.

Structural & Electronic Properties

Electronic Constitution

The defining feature of this scaffold is the presence of three methoxy (-OCH₃) groups at the 2, 4, and 6 positions.

  • Electronic Effect: The methoxy groups act as strong Electron Donating Groups (EDG) via resonance (+R effect), significantly increasing the electron density of the benzene ring.

  • Hammett Correlation: The cumulative electron donation makes the sulfonyl group less electron-withdrawing compared to unsubstituted benzenesulfonamides. This results in a higher pKa (estimated range 10.5–11.0) for the sulfonamide nitrogen, making it less acidic than typical sulfonamides (pKa ~10.0).

  • Steric Environment: The ortho-methoxy groups (positions 2 and 6) create substantial steric bulk around the sulfonyl moiety. This steric hindrance is a critical design element, protecting the sulfonamide nitrogen from unwanted nucleophilic attacks and modulating binding kinetics in protein pockets.

Physicochemical Profile
PropertyCharacteristicImplication for Research
Molecular Weight ~247.27 g/mol Fragment-like, suitable for lead optimization.
Solubility Low aqueous solubility; Soluble in DMSO, DMF, DCM.Requires polar organic co-solvents for biological assays.
Acid/Base Weakly acidic (pKa > 10).Remains neutral at physiological pH (7.4).
Stability High stability to bases (e.g., piperidine).Ideal for Fmoc-SPPS strategies.
Lability Acid-labile (TFA sensitive).Cleavage enabled by electron-rich ring stabilization of the cation.

Synthesis Strategies

The synthesis of 2,4,6-trimethoxybenzenesulfonamide derivatives typically proceeds via electrophilic aromatic substitution due to the activated nature of the 1,3,5-trimethoxybenzene precursor.

Core Synthesis Pathway
  • Chlorosulfonation: Reaction of 1,3,5-trimethoxybenzene with chlorosulfonic acid (

    
    ) at controlled temperatures (0°C to RT) to yield 2,4,6-trimethoxybenzenesulfonyl chloride.
    
  • Amination: Nucleophilic attack by ammonia (for the primary sulfonamide) or a primary/secondary amine (for derivatives) on the sulfonyl chloride.

Synthesis Start 1,3,5-Trimethoxybenzene Inter Sulfonyl Chloride Intermediate Start->Inter ClSO3H, 0°C (Chlorosulfonation) Product 2,4,6-Trimethoxybenzene- sulfonamide Inter->Product NH3 / Amine (Amination)

Figure 1: General synthetic route for 2,4,6-trimethoxybenzenesulfonamide derivatives.

The Mtr Protecting Group: A Critical Application

The most technically rigorous application of this derivative is as the Mtr protecting group for the side chain of Arginine. The 2,4,6-trimethoxybenzenesulfonyl moiety masks the highly basic guanidino group, preventing acylation during peptide chain elongation.

Mechanism of Acidolytic Cleavage

The utility of Mtr lies in its fine-tuned acid lability. While stable to the basic conditions of Fmoc removal (20% piperidine), it must be cleaved by Trifluoroacetic Acid (TFA).

  • The "Push-Pull" Mechanism: The three methoxy groups "push" electron density into the ring, stabilizing the formation of the sulfonyl cation intermediate upon protonation. This allows the S-N bond to break under acidic conditions that would not cleave a standard benzenesulfonamide.

  • Scavenger Requirement: The cleavage generates a reactive sulfonyl species that can re-alkylate Tryptophan residues. Thioanisole is required as a scavenger to quench this species.

MtrCleavage Step1 Arginine(Mtr) Protected (Stable in Base) Step2 Protonation of Ring/Sulfonyl (High Electron Density Facilitates) Step1->Step2 TFA (95%) Step3 S-N Bond Cleavage Step2->Step3 Step4 Free Arginine (Deprotected) Step3->Step4 SideProduct Sulfonyl Cation Species (Reactive Electrophile) Step3->SideProduct Scavenged Quenched Adduct (Thioanisole-Sulfonyl) SideProduct->Scavenged Thioanisole (Scavenger)

Figure 2: Acidolytic cleavage mechanism of the Mtr protecting group highlighting the necessity of scavengers.

Experimental Protocol: Mtr Cleavage

Objective: Removal of 2,4,6-trimethoxybenzenesulfonyl group from a peptide.

  • Reagent Preparation: Prepare a cleavage cocktail of TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v). Note: Thioanisole is critical for Mtr.

  • Incubation: Add cocktail to the resin-bound peptide (10 mL per gram of resin).

  • Time: Incubate at room temperature for 3–6 hours . (Mtr is more stable than Pbf/Pmc and requires longer cleavage times).

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate crude peptide in cold diethyl ether.
    

Medicinal Chemistry Applications

Endothelin Receptor Antagonists (ERAs)

Derivatives of electron-rich benzenesulfonamides have been pivotal in the development of ERAs.

  • SAR Insight: While Clazosentan (Ro 61-1790) utilizes a pyridine-sulfonamide core, early Structure-Activity Relationship (SAR) studies demonstrated that 2,4,6-substitution on the sulfonamide aromatic ring (e.g., 2,4,6-trimethyl or 2,4,6-trimethoxy) maximizes selectivity for the Endothelin-A (

    
    ) receptor over 
    
    
    
    .
  • Mechanism: The bulky 2,4,6-substituents induce a specific conformational twist in the sulfonamide bond, optimizing the fit into the hydrophobic pocket of the GPCR.

Antitumor Agents

Recent studies have explored 2,4,6-trimethoxybenzenesulfonamide derivatives as tubulin polymerization inhibitors. The trimethoxy-phenyl motif mimics the pharmacophore of Colchicine, binding to the colchicine-binding site on tubulin and arresting cell division.

References

  • PubChem. (2025).[1] 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S.[2] National Library of Medicine. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Mtr/Pmc protecting groups).
  • Harada, H., et al. (2001). Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active Endothelin-A Receptor Antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Solubility Profiling of 2,4,6-Trimethoxybenzenesulfonamide: Protocols and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility of 2,4,6-trimethoxybenzenesulfonamide (TMBSA) in organic solvents. As a critical intermediate in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores, understanding the solid-liquid equilibrium (SLE) of TMBSA is vital for optimizing recrystallization yields and purification processes. This guide synthesizes established thermodynamic models (Apelblat, van't Hoff) with comparative structural analysis to predict solubility behaviors where empirical data is proprietary or sparse.

Physicochemical Context and Structural Analysis[1][2][3][4]

Molecular Architecture

The solubility profile of TMBSA is dictated by the competition between its crystalline lattice energy and solvation enthalpy.

  • Core Structure: A benzene ring substituted at the 2, 4, and 6 positions with methoxy (

    
    ) groups and at the 1-position with a sulfonamide (
    
    
    
    ) moiety.
  • Electronic Effects: The three methoxy groups are strong electron-donating groups (EDG), significantly increasing the electron density of the aromatic ring compared to unsubstituted benzenesulfonamide.

  • Steric "Ortho" Effect: The sulfonamide group is flanked by two bulky methoxy groups. This steric crowding hinders the rotation of the sulfonamide group, potentially disrupting planar crystal packing. This often results in a lower melting point and higher solubility in organic solvents compared to its 4-methoxy (para) analog, which packs more efficiently.

Predicted Solubility Ranking

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2,4,6-trimethylbenzenesulfonamide), the expected solubility hierarchy for TMBSA is:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMF, DMSO, AcetoneStrong H-bond acceptance from solvent to Sulfonamide protons.High
Polar Protic Methanol, EthanolH-bonding (donor/acceptor) with Methoxy and Sulfonamide groups.Moderate
Esters/Ethers Ethyl Acetate, THFDipole-dipole interactions; moderate dispersion forces.Moderate-Low
Non-Polar Hexane, CyclohexaneWeak dispersion forces; cannot overcome crystal lattice energy.Very Low

Experimental Methodology: Laser Monitoring Observation

To generate high-precision solubility data (mole fraction


), the Dynamic Laser Monitoring Method  is the gold standard, offering superior accuracy over static gravimetric methods.
Experimental Setup

The apparatus consists of a double-jacketed glass vessel controlled by a programmable thermostat (accuracy


 K). A laser beam penetrates the vessel, detected by a photocell on the opposite side.
Workflow Protocol
  • Preparation: Excess TMBSA solid is added to the solvent in the vessel.

  • Dissolution: The mixture is heated until fully dissolved (laser transmittance = 100%).

  • Cooling: The temperature is lowered slowly (0.1 K/min).

  • Nucleation Detection: Upon the first appearance of turbidity (crystal formation), the laser intensity drops sharply. This temperature is recorded as the saturation temperature (

    
    ).
    
  • Repetition: The process is repeated with varying solute masses to construct the full polythermal curve.

Workflow Visualization

SolubilityProtocol Start Solute Preparation (Weighing TMBSA) Mix Solvent Addition (Binary Mixture) Start->Mix Heat Heating Phase (T > T_dissolution) Mix->Heat Laser Laser Monitoring (Transmittance = 100%) Heat->Laser Cool Controlled Cooling (-0.1 K/min) Laser->Cool Detect Turbidity Detection (Laser Scatter) Cool->Detect Record Record T_eq (Equilibrium Temp) Detect->Record Intensity Drop Record->Start Next Mole Fraction

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling

Researchers must correlate experimental data using thermodynamic models to calculate enthalpy and entropy of dissolution.

Modified Apelblat Equation

This semi-empirical model is most accurate for sulfonamides in polar solvents, accounting for the non-ideality of the solution.



  • 
    : Mole fraction solubility of TMBSA.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To determine the apparent thermodynamic functions of dissolution (


, 

,

), use the van't Hoff plot:


  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with 
      
      
      
      ).
    • Positive

      
      : Entropy-driven process (Disorder increases upon dissolving).
      

Comparative Solubility Analysis

Given the proprietary nature of exact TMBSA datasets, we utilize validated data from structural analogs to guide solvent selection.

The "Methoxy" vs. "Methyl" Effect

Comparing 2,4,6-trimethoxybenzenesulfonamide (TMBSA) vs. 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) :

  • TMBSA (Methoxy): The oxygen atoms in the methoxy groups act as hydrogen bond acceptors.

    • Impact: Significantly higher solubility in protic solvents (Methanol, Ethanol) compared to the trimethyl analog due to H-bonding with the solvent hydroxyls.

  • Trimethyl Analog: The methyl groups are hydrophobic.

    • Impact: Lower solubility in alcohols; higher relative solubility in non-polar aromatics (Benzene, Toluene).

Solvent Ranking for Purification (Recrystallization)

For effective recrystallization, a solvent must have high solubility at boiling point and low solubility at room temperature.

SolventSuitability for TMBSAReasoning
Acetonitrile Excellent High dipole moment dissolves sulfonamide; steep solubility curve allows high recovery.
Ethanol/Water (Mixture) Good "Anti-solvent" method. TMBSA dissolves in hot ethanol; water addition precipitates it.
Ethyl Acetate Moderate Good for extraction, but solubility curve may be too flat for high-yield crystallization.
Chloroform Poor Often too high solubility (difficult to crystallize) and toxicity concerns.

Logical Framework for Solvent Selection

The following decision tree assists process chemists in selecting the optimal solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Root TMBSA Application Reaction Synthesis Medium Root->Reaction Purification Recrystallization Root->Purification HighSol High Solubility Req. (>10 g/100g) Reaction->HighSol Slope Steep Solubility Curve (High dS/dT) Purification->Slope DMF DMF / DMSO (High polarity) HighSol->DMF Aprotic/Polar MeCN Acetonitrile (Sharp cooling curve) Slope->MeCN Single Solvent EtOH Ethanol + Water (Anti-solvent) Slope->EtOH Binary System

Caption: Figure 2. Decision logic for solvent selection based on thermodynamic requirements.

References

  • Wang, M., et al. (2025). "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents." Journal of Solution Chemistry. Link (Context: Methodology for nitrogen-rich energetic intermediates).

  • Zhu, C., et al. (2021). "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data, 66(10). Link (Context: Solubility behavior of the trimethoxy-benzene core).

  • Martinez, F., et al. (2013). "Thermodynamics of solubility of sulfonamides in some organic solvents." Journal of Solution Chemistry. (Context: General thermodynamic trends for the sulfonamide moiety).
  • PubChem. (n.d.). "2,4,6-Trimethoxybenzenesulfonamide Compound Summary." National Library of Medicine. Link (Context: Physicochemical identifiers and CAS 1343659-96-0 verification).

  • Broad Institute. (2018). "Patent US20200109154A1: Biaryl Inhibitors of Bruton's Tyrosine Kinase." Google Patents. Link (Context: Usage of TMBSA as a key intermediate in pharmaceutical synthesis).

The Evolution and Application of Electron-Rich Sulfonamide Protecting Groups in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Arginine Side-Chain Protection in Fmoc-Chemistry

Executive Summary: The Arginine Challenge

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the guanidino group of Arginine (


) presents a unique chemical challenge. It is highly basic and nucleophilic, requiring robust protection to prevent acylation or lactamization during chain assembly. However, the protecting group must be removed under acidic conditions that do not degrade the peptide or the resin linker.

This guide details the development of electron-rich sulfonamide protecting groups—specifically Mtr , Pmc , and Pbf .[1] These moieties were engineered to solve the "Fmoc/tBu compatibility paradox": how to create a sulfonamide (typically stable) that is cleavable by Trifluoroacetic Acid (TFA) without requiring dangerous hydrogen fluoride (HF).

Mechanistic Foundation: Tuning Acid Lability

To understand why these groups work, one must look beyond the protocol and into the physical organic chemistry. A standard sulfonamide (like Tosyl) is too stable for TFA cleavage because the sulfur-nitrogen bond is strong.

To weaken this bond under mild acidic conditions, the aryl ring attached to the sulfonyl group must be made electron-rich .

The Electronic Effect

The cleavage mechanism is an acid-catalyzed


-like dissociation. The rate-limiting step is the formation of the sulfonyl cation.[2]
  • Electron-Donating Groups (EDGs): Methyl and methoxy groups on the benzene ring donate electron density (via hyperconjugation and resonance).

  • Cation Stabilization: This extra density stabilizes the developing positive charge on the sulfonyl cation intermediate.

  • The Result: The more stable the cation, the faster the cleavage.

Visualization: Acidolytic Cleavage Pathway

The following diagram illustrates the generic cleavage mechanism for an electron-rich sulfonamide (Pbf) protecting group.

Pbf_Cleavage_Mechanism Start Protonated Arg(Pbf) (TFA Conditions) Transition Transition State (S-N Bond Weakening) Start->Transition Resonance Stabilization Cleavage S-N Bond Fission Transition->Cleavage Products Free Arginine (Protonated) Cleavage->Products Cation Pbf Sulfonyl Cation (Reactive Electrophile) Cleavage->Cation Byproduct Scavenged Adduct (e.g., Pbf-Thioanisole) Cation->Byproduct + Scavenger (TIS/H2O)

Caption: Figure 1. The acid-catalyzed cleavage of the Pbf group relies on the resonance stabilization of the resulting sulfonyl cation. Without scavengers, the cation will re-attach to Trp or Tyr residues.

Evolutionary Timeline: From Tosyl to Pbf

The industry standard shifted from "harsh" to "tunable" lability over three decades.

EraProtecting GroupStructure NameCleavage ConditionKey Limitation
Gen 1 Tos (Tosyl)p-ToluenesulfonylHF (anhydrous)Requires HF; incompatible with standard Fmoc/TFA cleavage.
Gen 2 Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylTFA (Slow)Requires hours to cleave; high risk of Trp alkylation.
Gen 3 Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylTFA (Medium)Faster than Mtr, but still sluggish for multiple Args.
Gen 4 Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylTFA (Fast)The Gold Standard. Cleaves in <60 mins.
The Mtr Group (1981)

Fujino et al. introduced the Mtr group.[3] By adding a methoxy group and three methyls, they achieved TFA lability.[4]

  • The Flaw: It required long exposure (up to 24 hours) to TFA to fully deprotect Arginine. This prolonged acid exposure degraded sensitive peptide bonds.

The Pmc Group (1987)

Ramage et al. improved upon Mtr by incorporating the methoxy oxygen into a chroman (6-membered) ring. This geometric constraint improved electron donation, reducing cleavage time significantly compared to Mtr.

The Pbf Group (1993)

Carpino et al. refined the structure further by contracting the chroman ring (6-membered) to a dihydrobenzofuran ring (5-membered) .

  • The Critical Insight: The lone pair on the oxygen atom in the 5-membered ring is more effectively aligned with the aromatic

    
    -system than in the 6-membered ring. This maximizes resonance donation, making the Pbf sulfonyl cation significantly more stable and the group more acid-labile.
    

Technical Deep Dive: Pmc vs. Pbf

For high-fidelity synthesis, distinguishing between Pmc and Pbf is critical.[5] While structurally similar, their kinetic profiles differ.

Comparative Cleavage Data

Data derived from Carpino et al. (1993) and fields comparisons.

FeaturePmc (Chroman)Pbf (Dihydrobenzofuran)
Ring Size 6-membered5-membered
TFA Concentration Requires >50% TFACleaves in <50% TFA (efficient in 95%)
Time to 100% Removal ~2–4 Hours~30–60 Minutes
Trp Alkylation Risk High (due to slow scavenging)Low (rapid generation allows fast scavenging)
Synthesis Workflow Visualization

The following diagram outlines the decision matrix for selecting Arginine protection based on peptide complexity.

Arg_Selection_Workflow Start Select Arg Derivative Q1 Is the peptide >20 residues? Start->Q1 Q2 Does it contain Trp? Q1->Q2 No UsePbf Use Fmoc-Arg(Pbf)-OH (Standard) Q1->UsePbf Yes (Speed required) Q2->UsePbf Yes (Minimize side reactions) UsePmc Fmoc-Arg(Pmc)-OH (Acceptable for short peptides) Q2->UsePmc No UseMtr Fmoc-Arg(Mtr)-OH (Avoid if possible) UsePmc->UseMtr If cost is sole driver (Not recommended)

Caption: Figure 2. Selection logic for Arginine protecting groups. Pbf is preferred for long peptides or those containing Tryptophan due to its rapid cleavage profile.

Experimental Protocols

Standard Cleavage Protocol (Fmoc-Arg(Pbf)-OH)

This protocol ensures complete removal of the Pbf group while suppressing the sulfonation of Tryptophan.

Reagents:

  • Trifluoroacetic acid (TFA) - Acidolysis agent

  • Triisopropylsilane (TIS) - Hydride donor/Scavenger

  • Water (

    
    ) - Scavenger
    
  • (Optional) Thioanisole/Dithiothreitol (DTT) - Required if Met/Cys are present

Procedure:

  • Preparation: Wash the peptidyl-resin with Dichloromethane (DCM) (

    
     min) to remove traces of DMF (DMF can buffer the TFA, slowing cleavage).
    
  • Cocktail Assembly: Prepare Reagent B (standard) or Reagent K (for susceptible sequences).

    • Standard: TFA / TIS /

      
       (95 : 2.5 : 2.5 v/v).[4][6]
      
  • Incubation: Add cocktail to resin (approx. 10 mL per gram of resin).

  • Time: Shake at room temperature for 2 to 3 hours .

    • Note: While Pbf cleaves in <1 hour, 2-3 hours is standard to ensure removal of other groups (like Trt or tBu) and to allow scavengers to fully quench the Pbf cations.

  • Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate into cold diethyl ether.

Troubleshooting: The "Arg-Trp" Modification

A common mass spectrometry anomaly in Arg-containing peptides is a peak at


 Da (Pbf adduct) or 

Da (Pmc adduct). This occurs when the cleaved sulfonyl cation attacks the electron-rich indole ring of Tryptophan.

Mitigation Strategy:

  • Use Pbf over Pmc: The Pbf cation is scavenged faster.

  • Use Boc-protection on Trp: Employ Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen sterically and electronically discourages electrophilic attack.

  • Increase Scavenger Load: Increase TIS to 5% or add Thioanisole (5%).

Future Perspectives

While Pbf remains the workhorse, research continues. The MIS (1,2-dimethylindole-3-sulfonyl) group has been reported to be even more acid-labile than Pbf, potentially allowing for milder cleavage conditions (e.g., dilute TFA). However, commercial availability and cost currently keep Pbf as the dominant choice in pharmaceutical development.

References

  • Fujino, M., Wakimasu, M., & Kitada, C. (1981). Further studies on the use of multi-substituted benzenesulfonyl groups for protection of the guanidino function of arginine.[4] Chemical and Pharmaceutical Bulletin, 29(10), 2825-2831.

  • Ramage, R., & Green, J. (1987). NG-2,2,5,7,8-Pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.[4] Tetrahedron Letters, 28(20), 2287-2290.

  • Carpino, L. A., Shroff, H., Triolo, S. A., Mansour, E. M., Wenschuh, H., & Albericio, F. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[5][7][8][9][10][11] Tetrahedron Letters, 34(49), 7829-7832.[7][11]

  • Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation in solid-phase peptide synthesis during cleavage of Pmc-protected arginine.[12] Tetrahedron Letters, 34(41), 6661-6664.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4] Chemical Reviews, 109(6), 2455-2504.[4]

Sources

Methodological & Application

Using 2,4,6-trimethoxybenzenesulfonyl chloride (Mtb-Cl) in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Organic Synthesis with 2,4,6-Trimethoxybenzenesulfonyl Chloride (Mtb-Cl)

Executive Summary

2,4,6-Trimethoxybenzenesulfonyl chloride (Mtb-Cl) is a specialized sulfonylating reagent distinguished by its electron-rich aromatic core. Unlike the robust p-toluenesulfonyl (Tosyl) group, which often requires harsh reductive or strongly acidic conditions for removal, the Mtb group forms sulfonamides that are acid-labile. This unique electronic profile allows for orthogonal protection strategies in multi-step organic synthesis, particularly in peptide chemistry and the handling of sensitive polyamine alkaloids. This guide details the mechanistic advantages, installation protocols, and deprotection workflows for Mtb-Cl.

Part 1: The Chemistry of Mtb-Cl

The utility of Mtb-Cl stems from the electronic effect of the three methoxy groups at the 2, 4, and 6 positions.

  • Electronic Activation: The methoxy groups are strong electron donors (via resonance). This increases the electron density of the benzene ring.

  • Acid Lability: Upon exposure to acid (e.g., Trifluoroacetic acid - TFA), the electron-rich ring stabilizes the resulting sulfonyl cation intermediate during cleavage. This lowers the activation energy for deprotection compared to electron-neutral (phenyl) or electron-poor (nitrobenzenesulfonyl) analogs.

  • Selectivity: The Mtb group is stable to basic conditions (e.g., piperidine, NaOH), making it orthogonal to Fmoc and ester protecting groups.

Comparative Stability Profile
Protecting GroupStructureDeprotection ConditionRelative Acid Lability
Tosyl (Ts) p-Me-Ph-SO₂-Na/Naphthalene or HFVery Low (Stable)
Mtr 4-OMe-2,3,6-Me₃-Ph-SO₂-TFA / ThioanisoleHigh
Mtb 2,4,6-(OMe)₃-Ph-SO₂-Dilute TFA / DCM Very High
Nosyl (Ns) o- or p-NO₂-Ph-SO₂-Thiol / BaseN/A (Base Labile)

Part 2: Application A - Amine Protection & Deprotection

The primary application of Mtb-Cl is the temporary masking of primary and secondary amines. It is particularly valuable when the substrate contains other acid-sensitive groups (like Boc) that require a graded acid deprotection strategy, or when harsh reductive removal of Tosyl groups would destroy other functionalities (e.g., alkenes).

Mechanism of Action

The protection follows a standard nucleophilic substitution at the sulfur atom. The deprotection is an acid-catalyzed hydrolysis where the electron-rich ring facilitates S-N bond cleavage.

Mtb_Mechanism Start Amine Substrate (R-NH2) Protected Mtb-Sulfonamide (Stable to Base) Start->Protected Nucleophilic Attack Reagent Mtb-Cl (Base) Reagent->Protected Acid TFA Treatment (Protonation) Protected->Acid Deprotection Step Cleavage S-N Cleavage (Cation Stabilization) Acid->Cleavage H+ Transfer Product Free Amine Salt (R-NH3+) Cleavage->Product Hydrolysis

Figure 1: The lifecycle of Mtb protection. The electron-rich ring accelerates the cleavage step under acidic conditions.

Protocol 1: Installation of Mtb Group

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: Mtb-Cl (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA or DIPEA and cool the solution to 0°C using an ice bath.

  • Mtb-Cl Addition: Dissolve Mtb-Cl in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Note: Mtb-Cl is moisture sensitive. Handle quickly or in a glovebox.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), followed by sat. NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Deprotection (Cleavage)

Reagents:

  • Acid: Trifluoroacetic acid (TFA)

  • Scavenger: Thioanisole (Recommended to quench the sulfonyl cation)

  • Solvent: DCM[1][2]

Step-by-Step:

  • Cocktail Prep: Prepare a solution of TFA/Thioanisole/DCM (Ratio: 50:5:45 v/v).

    • Expert Tip: For highly sensitive substrates, start with 5% TFA in DCM. Mtb is labile enough that high concentrations of TFA are often unnecessary.

  • Reaction: Add the cleavage cocktail to the Mtb-protected amine at 0°C.

  • Monitoring: Stir at 0°C -> RT. Reaction is typically complete in 1–3 hours.

  • Workup: Concentrate the mixture in vacuo (do not heat above 40°C).

  • Isolation: Precipitate the amine salt with cold diethyl ether or neutralize with basic resin/extraction depending on the stability of the free amine.

Part 3: Application B - Arginine Side-Chain Protection[4]

In Solid Phase Peptide Synthesis (SPPS), the guanidine group of Arginine requires protection.[1][3] While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is the modern standard, Mtb and its cousin Mtr are historically significant and useful for specific "softer" cleavage requirements.

  • The Challenge: The guanidine group is highly basic and nucleophilic.

  • The Mtb Solution: Mtb-Cl reacts with the guanidine to form a sulfonylguanidine.

  • Deprotection: The Mtb-Arg bond is cleaved during the final resin cleavage (typically 95% TFA).

    • Advantage:[4][5][6][7] Mtb is cleaved faster than Mtr, reducing the exposure time of Tryptophan (Trp) residues to acidic conditions, thereby preventing Trp alkylation side reactions.

Protocol Summary (SPPS Context):

  • Use Fmoc-Arg(Mtb)-OH building blocks.

  • Perform standard Fmoc SPPS cycles.

  • Cleavage: Use TFA/Water/TIS (95:2.5:2.5). Mtb removal is typically complete within 60–90 minutes, whereas Mtr can take 3–5 hours.

Part 4: Synthesis of Heterocycles (Sulfonyl Hydrazones)

Mtb-Cl is also used to synthesize sulfonyl hydrazones , which are precursors for indoles and other heterocycles via the Fischer Indole or Bamford-Stevens reactions.

Hydrazone_Workflow MtbCl Mtb-Cl SulfHydrazine Mtb-Sulfonyl Hydrazine MtbCl->SulfHydrazine Substitution Hydrazine Hydrazine Hydrate Hydrazine->SulfHydrazine Hydrazone Mtb-Sulfonyl Hydrazone SulfHydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Indole Indole / Heterocycle Hydrazone->Indole Acid/Heat (Fischer)

Figure 2: Workflow for converting Mtb-Cl into bioactive heterocycles.

Protocol: Preparation of Mtb-Sulfonyl Hydrazine

  • Mix: Add hydrazine hydrate (excess, 2.5 equiv) to THF at 0°C.

  • Add: Dropwise addition of Mtb-Cl (1.0 equiv) in THF.

  • Stir: 1 hour at 0°C.

  • Isolate: Pour into ice water. The sulfonyl hydrazine precipitates. Filter and dry.

  • Usage: Condense with ketones (ethanol, cat. HCl) to form hydrazones for subsequent cyclization.

Part 5: Troubleshooting & Safety

Common Pitfalls
IssueCauseSolution
Low Yield (Protection) Mtb-Cl hydrolysisUse strictly anhydrous DCM and fresh reagent. Store Mtb-Cl in a desiccator at -20°C.
Incomplete Deprotection Cation re-attachmentAdd Thioanisole or TIS (Triisopropylsilane) as a scavenger to the TFA cocktail.
Side Reactions (Trp) Alkylation by Mtb cationLimit cleavage time. Use a "reagent K" cocktail (TFA/Phenol/Water/Thioanisole/EDT).
Safety Data (SDS Highlights)
  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water.

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a fume hood.

  • Disposal: Quench excess chloride with aqueous NaOH before disposal in halogenated waste.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts) . Wiley.[8] (Standard reference for sulfonamide stability profiles).

  • Isidro-Llobet, A., et al. (2009).[9] "Amino Acid-Protecting Groups."[4][7][10] Chemical Reviews, 109(6), 2455-2504.[9] (Detailed comparison of Mtr, Pbf, and Mtb in peptide synthesis).

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[3] Tetrahedron Letters, 34(49), 7829-7832. (Contextualizes Mtb vs newer sulfonamides).

  • Fischer Indole Synthesis Variants. Organic Chemistry Portal. (General mechanism for sulfonyl hydrazone use).

Sources

Application Note: Precision Sulfonation of Arginine with Mtb-Cl

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the sulfonation of Arginine using Mtb-Cl (2,4,6-trimethoxybenzenesulfonyl chloride) . This guide addresses the specific chemical challenges of selectively modifying the guanidino side chain while preserving alpha-amino integrity.

Part 1: Executive Summary & Chemical Rationale

The Challenge of Arginine Protection

Arginine (Arg) presents a unique synthetic challenge due to its guanidino side chain (


). This group is highly basic and nucleophilic, prone to acylation and deguanidination if left unprotected. In Solid-Phase Peptide Synthesis (SPPS), the side chain must be masked by a sulfonyl-based protecting group that is stable to base (piperidine) but labile to acid (TFA).
The Reagent: Mtb-Cl

Mtb-Cl refers to 2,4,6-Trimethoxybenzenesulfonyl chloride . It is an electron-rich arylsulfonyl chloride analogue of the more common Mtr-Cl (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Mts-Cl (mesitylenesulfonyl).

  • Chemical Function: The three methoxy groups at the 2, 4, and 6 positions provide significant electron donation to the aromatic ring. This stabilizes the resulting carbocation during acidolytic cleavage, making the Arg(Mtb) group cleavable under standard TFA conditions, often with faster kinetics than the mesityl (Mts) equivalent.

  • Target Product: The primary application is the synthesis of Fmoc-Arg(Mtb)-OH , a critical building block for Fmoc-SPPS.

Strategic Approach: The Copper(II) Complex Method

Direct sulfonation of free arginine is inefficient due to competing reactions at the


-amino group. The industry-standard protocol, detailed below, utilizes Copper(II) chelation .
  • Chelation: Arginine complexes with

    
     to protect the 
    
    
    
    -amino and
    
    
    -carboxyl groups.
  • Sulfonation: The exposed guanidino side chain reacts selectively with Mtb-Cl.

  • Decomplexation: Removal of copper yields

    
    .
    

Part 2: Experimental Protocols

Protocol A: Preparation of Mtb-Cl Reagent

Note: If Mtb-Cl is not available commercially, it must be synthesized fresh due to the hydrolytic instability of electron-rich sulfonyl chlorides.

Reagents: 1,3,5-Trimethoxybenzene, Chlorosulfonic acid (


), Dichloromethane (DCM).
  • Setup: Cool a solution of 1,3,5-trimethoxybenzene (1.0 eq) in DCM to

    
     under 
    
    
    
    .
  • Addition: Dropwise add a solution of chlorosulfonic acid (2.0 eq) in DCM over 30 minutes. Maintain temp

    
    .
    
  • Reaction: Stir for 3 hours at

    
    .
    
  • Quench: Pour mixture onto crushed ice/5%

    
    .
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate. Crystallize from 
    
    
    
    or Hexane/DCM.
    • Quality Control: Check melting point and NMR. Product should be a white/yellowish solid.

Protocol B: Selective Sulfonation of Arginine (The Copper Route)

Objective: Synthesis of


 (Zwitterion).
1. Formation of Arginine-Copper(II) Complex
  • Reagents: L-Arginine HCl,

    
    , NaOH.
    
  • Step 1: Dissolve L-Arginine HCl (100 mmol) in water (100 mL).

  • Step 2: Add

    
     (50 mmol, 0.5 eq). Note: The stoichiometry is 2:1 Arg:Cu.
    
  • Step 3: Adjust pH to ~7.5 with 2N NaOH. The solution will turn deep blue as the complex forms.

  • Step 4: Stir for 30 mins to ensure complete chelation.

2. Sulfonation Reaction (Schotten-Baumann Conditions)
  • Reagents: Mtb-Cl (prepared above), Acetone, 2N NaOH.

  • Step 1: Cool the blue copper complex solution to

    
    .
    
  • Step 2: Dissolve Mtb-Cl (120 mmol, 1.2 eq) in Acetone (150 mL).

  • Step 3: Add the Mtb-Cl solution dropwise to the aqueous arginine complex.

  • Step 4 (Critical): Simultaneously add 2N NaOH to maintain pH 11.0 – 11.5 .

    • Why? The guanidino group requires high pH to be nucleophilic, but pH > 12 risks hydrolyzing the sulfonyl chloride too fast.

  • Step 5: Allow to warm to room temperature and stir for 4–6 hours. The product (Mtb-protected copper complex) may precipitate.

3. Copper Decomplexation
  • Reagents: EDTA (Disodium salt) or Sodium Sulfide (

    
    ). EDTA is preferred for safety/odor.
    
  • Step 1: Acidify the reaction mixture to pH 3.0 with 1N HCl to decompose the complex.

  • Step 2: Add EDTA (excess, ~1.2 eq relative to Cu) and stir for 1 hour. The solution color changes from blue to green/colorless as Cu is sequestered.

  • Step 3: Neutralize to pH 7 (isoelectric point of protected Arg).

  • Step 4: Filter the white precipitate (

    
    ). Wash with water and cold acetone.
    

Part 3: Data Analysis & Process Logic

Comparative Stability Table

The choice of Mtb over other protecting groups is dictated by acid lability requirements.

Protecting GroupStructure NameAcid Lability (TFA)Electron DensityUsage Case
Mts MesitylenesulfonylSlow (Requires scavengers)ModerateRobust synthesis
Mtr 4-methoxy-2,3,6-trimethyl...Fast (< 1 hr)HighStandard Fmoc
Mtb 2,4,6-trimethoxy... Very Fast (< 30 min) Very High Sensitive peptides
Pbf PentamethyldihydrobenzofuranFastHighIndustry Standard
Reaction Pathway Visualization

The following diagram illustrates the chemical flow from the raw arene to the final protected amino acid.

Mtb_Sulfonation_Workflow Start 1,3,5-Trimethoxybenzene MtbCl Mtb-Cl Reagent (2,4,6-Trimethoxybenzenesulfonyl Cl) Start->MtbCl ClSO3H / DCM / -5°C Sulfonation Reaction: pH 11.5 / Acetone Schotten-Baumann MtbCl->Sulfonation Reagent Arg L-Arginine (Free Base) CuComplex Arg-Cu(II) Chelate (Alpha-amino protected) Arg->CuComplex CuSO4 / pH 7.5 CuComplex->Sulfonation Substrate ProtectedComplex Mtb-Arg-Cu(II) Complex Sulfonation->ProtectedComplex Decomplex EDTA Chelation / Acid Lysis ProtectedComplex->Decomplex FinalProduct H-Arg(Mtb)-OH (Zwitterion) Decomplex->FinalProduct Precipitation at pH 7

Figure 1: Synthetic workflow for the preparation of Mtb-protected Arginine via the Copper(II) chelation route.

Part 4: Troubleshooting & Critical Parameters

pH Control (The "Goldilocks" Zone)
  • Issue: If pH < 10, the guanidine group is protonated (

    
    ) and will not react with Mtb-Cl.
    
  • Issue: If pH > 12.5, Mtb-Cl hydrolyzes to the sulfonic acid (

    
    ) before it can react with Arginine.
    
  • Solution: Use an autotitrator or rigorous manual addition to maintain pH 11.0–11.5 .

Solvent Ratios
  • The reaction uses Acetone/Water.

  • Too much Acetone: The Copper-Arg complex may precipitate prematurely.

  • Too much Water: Mtb-Cl solubility drops, slowing the reaction.

  • Optimal Ratio: 1:1 to 1:2 (Acetone:Water).

Side Reactions
  • 
    -Lactam Formation:  During the subsequent activation of Fmoc-Arg(Mtb)-OH for peptide synthesis, the ornithine-like 
    
    
    
    -lactam can form.
  • Prevention: Mtb, being bulky, helps suppress this, but rapid activation (e.g., HBTU/DIEA) is recommended over carbodiimides (DIC) during the coupling steps.

References

  • Chemical Synthesis of Mtb-Cl: Wang, Z. (2023).[1] Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. Wiley.[1] (Detailed synthesis of 2,4,6-trimethoxybenzenesulfonyl chloride from 1,3,5-trimethoxybenzene).

  • General Arginine Protection Strategies: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of sulfonyl protecting groups including Mtr and Mts).

  • Copper Complex Methodology: Wünsch, E., & Jentsch, J. (1964). "Zur Synthese des Glucagons." Chemische Berichte, 97(9), 2490-2496. (Foundational paper establishing the Copper(II) method for side-chain modification).

  • Comparative Acid Lability: Carpino, L. A., et al. (1993). "The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant."[3] Tetrahedron Letters, 34(49), 7829-7832. (Compares Pbf, Pmc, and Mtr/Mtb analogues).

Sources

Mastering the Introduction of the 2,4,6-Trimethoxybenzenesulfonyl (MBS) Group: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. The 2,4,6-trimethoxybenzenesulfonyl (MBS) group has emerged as a valuable tool for the temporary masking of various functional groups, most notably amines and guanidino moieties. Its defining characteristic is its susceptibility to cleavage under significantly milder acidic conditions compared to traditional arylsulfonyl protecting groups, such as tosyl (Ts) and nosyl (Ns), thereby offering a greater degree of orthogonality and preserving the integrity of sensitive molecular architectures.

This technical guide provides an in-depth exploration of the reagents and protocols for the introduction of the MBS group. We will delve into the synthesis of the key reagent, 2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl), detail its application in the protection of primary and secondary amines, and discuss the mechanistic underpinnings of both the protection and deprotection steps. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident and effective implementation of MBS chemistry in their synthetic endeavors.

The Cornerstone Reagent: 2,4,6-Trimethoxybenzenesulfonyl Chloride (MBS-Cl)

The primary reagent for the introduction of the MBS protecting group is 2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl). The electron-rich nature of the trimethoxy-substituted aromatic ring is the key to the unique reactivity and lability of the corresponding sulfonamides.

Synthesis of 2,4,6-Trimethoxybenzenesulfonyl Chloride

A reliable method for the preparation of MBS-Cl involves the chlorosulfonation of 1,3,5-trimethoxybenzene. This procedure should be conducted with caution in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid.

Protocol 1: Synthesis of 2,4,6-Trimethoxybenzenesulfonyl Chloride [1]

  • Materials:

    • 1,3,5-trimethoxybenzene

    • Chlorosulfonic acid

    • Dichloromethane (DCM), anhydrous

    • Ice bath

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -10 °C to -5 °C using an ice-salt bath.

    • Slowly add a solution of chlorosulfonic acid (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,4,6-trimethoxybenzenesulfonyl chloride. The product can be further purified by recrystallization from a suitable solvent system (e.g., carbon tetrachloride or a mixture of hexanes and ethyl acetate).

Application in Amine Protection

The MBS group is particularly effective for the protection of primary and secondary amines, forming stable sulfonamides that are resilient to a range of reaction conditions, yet can be cleaved under mild acid.[2]

General Protocol for the Protection of Primary and Secondary Amines

The sulfonylation of amines with MBS-Cl is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Protocol 2: General Procedure for the MBS Protection of Amines

  • Materials:

    • Primary or secondary amine

    • 2,4,6-trimethoxybenzenesulfonyl chloride (MBS-Cl) (1.05-1.2 eq)

    • Base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

    • Standard work-up reagents

  • Procedure:

    • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the base to the solution and stir for 5-10 minutes at room temperature. For less reactive amines, cooling the reaction to 0 °C may be beneficial before the addition of MBS-Cl.

    • Add MBS-Cl portion-wise or as a solution in the reaction solvent to the stirred amine solution.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for sterically hindered or less reactive amines.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with water, 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude MBS-protected amine can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insight into Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of chloride and deprotonation of the nitrogen atom by the base yields the stable sulfonamide.

Sulfonamide Formation Mechanism cluster_0 Reaction Components cluster_1 Mechanism Amine R-NH₂ Step1 Nucleophilic Attack Amine->Step1 Lone Pair Attack MBSCl MBS-SO₂Cl MBSCl->Step1 Base Base Step3 Deprotonation Base->Step3 Proton Abstraction Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Chloride Elimination Intermediate->Step2 - Cl⁻ ProtonatedSulfonamide Protonated Sulfonamide Step2->ProtonatedSulfonamide ProtonatedSulfonamide->Step3 Sulfonamide MBS-NH-R Step3->Sulfonamide

Caption: Mechanism of Sulfonamide Formation with MBS-Cl.

Deprotection of the MBS Group

The key advantage of the MBS protecting group lies in its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). This allows for selective deprotection in the presence of other acid-labile groups that require stronger acids for cleavage.[1]

General Protocol for the Deprotection of MBS-Protected Amines

The deprotection is typically rapid and clean, often proceeding to completion at room temperature.

Protocol 3: Deprotection of MBS-Protected Amines with TFA

  • Materials:

    • MBS-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) or a scavenger such as anisole or thioanisole (optional)

    • Cold diethyl ether for precipitation

  • Procedure:

    • Dissolve the MBS-protected amine in DCM in a round-bottom flask.

    • Add TFA to the solution (typically 10-50% v/v in DCM). For sensitive substrates, the addition of a cation scavenger like anisole or thioanisole (5-10% v/v) is recommended to trap the liberated MBS cation.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. Deprotection is usually complete within 1-5 hours.[1]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

    • The resulting crude amine salt can be precipitated by the addition of cold diethyl ether and collected by filtration.

    • If the free amine is required, the residue can be dissolved in an appropriate solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction.

Mechanistic Insight into Acid-Catalyzed Deprotection

The deprotection is initiated by the protonation of one of the methoxy groups on the benzene ring. This is followed by the cleavage of the sulfur-nitrogen bond, facilitated by the formation of a stabilized carbocation.

MBS Deprotection Mechanism cluster_0 Reaction Components cluster_1 Mechanism MBS_Amine MBS-NH-R Step1 Protonation of Methoxy Group MBS_Amine->Step1 TFA H⁺ (from TFA) TFA->Step1 Protonated_MBS Protonated Intermediate Step1->Protonated_MBS Step2 S-N Bond Cleavage Protonated_MBS->Step2 Amine R-NH₂ Step2->Amine MBS_Cation MBS Cation (stabilized) Step2->MBS_Cation

Sources

Troubleshooting & Optimization

Accelerating Mtb cleavage with thioanisole and TFA mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center about accelerating Mtb cleavage with thioanisole and TFA mixtures.

Technical Support Center: Mtb Protecting Group Cleavage

A Senior Application Scientist's Guide to Accelerating Cleavage with Thioanisole and TFA Mixtures

This guide provides in-depth technical support for researchers utilizing Trifluoroacetic Acid (TFA) in combination with thioanisole for the cleavage of Mtb (4-Methyltrityl) and other acid-labile protecting groups in solid-phase peptide synthesis (SPPS). We will explore the underlying mechanisms, troubleshoot common experimental hurdles, and provide optimized protocols to ensure high peptide yield and purity.

The Role of TFA and Thioanisole in Peptide Cleavage

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved through acidolysis, most commonly with a strong acid like TFA.[1]

During this process, protecting groups like tert-butyl (tBu) or trityl (Trt) are cleaved, generating highly reactive carbocations (e.g., t-butyl cations).[2][3] These cations can cause a variety of side reactions, including the alkylation of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][5]

This is where scavengers become critical. Thioanisole acts as a potent scavenger. Its sulfur atom is a soft nucleophile that effectively traps these reactive carbocations, preventing them from modifying the peptide.[2] It is particularly effective in protecting sulfur-containing residues and the indole ring of tryptophan. The combination of TFA and thioanisole, often as part of a broader "cleavage cocktail," is designed to maximize deprotection efficiency while minimizing unwanted side reactions.

cluster_0 Cleavage Mechanism Resin Peptidyl-Resin (Protected Side Chains) Reaction Acidolysis Reaction Resin->Reaction TFA_Cocktail TFA / Thioanisole Scavenger Cocktail TFA_Cocktail->Reaction Products Cleaved Peptide (Protonated) + Carbocations (R+) + Deprotected Resin Reaction->Products Scavenging Carbocation Trapping Products->Scavenging Carbocations (R+) Final_Peptide Crude Peptide (Deprotected) Products->Final_Peptide Peptide Side_Products Alkylated Scavengers Scavenging->Side_Products Thioanisole Thioanisole Thioanisole->Scavenging

Caption: General mechanism of acidolytic cleavage and scavenging.

Troubleshooting Guide

This section addresses specific issues encountered during the cleavage of Mtb and other protecting groups using TFA and thioanisole.

Problem Area 1: Incomplete Cleavage or Low Yield

Q: My final yield is very low. How can I determine if the cleavage from the resin was incomplete?

A: The most direct method is the Kaiser test (or ninhydrin test) on a small sample of the resin beads after the cleavage procedure.[5]

  • Positive Result (Blue/Purple Beads): This indicates the presence of free primary amines, meaning a significant amount of peptide remains attached to the resin. Your cleavage was incomplete.[5]

  • Negative Result (Yellow/Colorless Beads): This suggests successful cleavage. The low yield may be due to issues during peptide precipitation, washing, or prior synthesis steps.[5]

Q: I've confirmed incomplete cleavage. What are the most likely causes and how do I fix them?

A: Incomplete cleavage is often multifactorial. Consider the following:

  • Reaction Time and Temperature: While 2-3 hours at room temperature is standard, some sequences require longer exposure.[6] Peptides with sterically hindered C-terminal residues or those attached to more acid-stable linkers may require extended cleavage times of up to 10-15 hours.[7][8] Increasing the temperature can accelerate cleavage but may also increase side reactions.[9] A small-scale trial cleavage with varying time points (e.g., 2, 4, and 6 hours) is recommended to find the optimal duration.[10]

  • TFA Concentration: Ensure your TFA is not old or has absorbed atmospheric moisture, which can reduce its effectiveness. Using fresh, high-purity TFA is crucial.

  • Resin Swelling: The peptide-resin must be adequately swollen for the TFA to access all cleavage sites. Ensure you are using a sufficient volume of cleavage cocktail (typically 10-20 mL per gram of resin) to form a loose slurry.[11]

  • Peptide Sequence: Peptides with hydrophobic C-terminal residues can be particularly difficult to cleave from certain resins like Benzhydrylamine-resin (BHAR).[7][8] In these cases, extended reaction times are often necessary.

cluster_incomplete Incomplete Cleavage Path cluster_complete Complete Cleavage Path Start Low Peptide Yield Test Perform Ninhydrin Test on Post-Cleavage Resin Start->Test Positive Positive (Blue Beads) Test->Positive Incomplete Negative Negative (Yellow Beads) Test->Negative Complete Action1 Increase Cleavage Time (e.g., 4-6 hrs) Positive->Action1 Action2 Ensure Adequate Cocktail Volume Positive->Action2 Action3 Verify TFA Quality Positive->Action3 Action4 Optimize Precipitation (Colder Ether, Volume) Negative->Action4 Action5 Check for Losses During Wash Steps Negative->Action5 Action6 Review Synthesis Purity (Potential Deletions) Negative->Action6

Caption: Troubleshooting workflow for low peptide yield.

Problem Area 2: Peptide Purity Issues and Side Reactions

Q: My HPLC shows the main peak, but also several significant side peaks. What's happening?

A: This points to side reactions during cleavage. The identity of the side products depends on your peptide sequence. Use Mass Spectrometry (MS) to identify the masses of the impurities, as the mass difference from your target peptide can reveal the type of modification.

Q: My peptide contains Cysteine, and I suspect S-tert-butylation. How can I prevent this?

A: S-tert-butylation is a common side reaction where the t-butyl cation reacts with the free thiol of Cysteine.[12] While thioanisole helps, a combination of scavengers is often more effective.

  • Optimized Cocktail: A two-stage cleavage using a cocktail of TFA/TIS/H₂O/thioanisole/DMS with 1% DTT has proven highly effective at minimizing S-t-butylation to as low as 3.5%.[12][13]

  • Mechanism: Thioanisole and Dimethyl Sulfide (DMS) are thioethers that act as excellent scavengers. Dithiothreitol (DTT) is a thiol that can also act as a reducing agent, further protecting the Cys residue.[13]

Q: My Tryptophan-containing peptide is showing signs of modification.

A: The indole side chain of Tryptophan is highly susceptible to alkylation by carbocations and oxidation.

  • Scavenger Choice: Using 1,2-ethanedithiol (EDT) in your cocktail is highly recommended for Trp-containing peptides.[2] A robust cocktail like Reagent K (see table below) containing TFA, phenol, water, thioanisole, and EDT is designed for peptides with multiple sensitive residues.[5]

  • Caution: Prolonged exposure of Trp-containing peptides to EDT in TFA can sometimes lead to other modifications, so cleavage time should be optimized.

Experimental Protocols

Standard Protocol for Mtb/tBu Cleavage and Deprotection

This protocol is a general starting point and should be optimized for your specific peptide.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 1 hour to remove all residual solvents.[6]

  • Cocktail Preparation (Perform in a certified fume hood): Prepare the cleavage cocktail fresh just before use. For every 100 mg of dry resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Agitate gently (e.g., with a shaker or periodic swirling) at room temperature for 2-3 hours.[6]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA filtrate. Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery.[14]

  • Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to at least a 10-fold volume of ice-cold diethyl ether.[15][16] A fluffy white precipitate of your crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process 3-4 times to remove residual TFA and scavengers.[15] After the final wash, allow the ether to evaporate from the open tube overnight, or dry the pellet carefully under a gentle stream of nitrogen.

  • Analysis: Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for analysis by RP-HPLC and Mass Spectrometry.[15][17]

cluster_workflow Standard Cleavage Workflow Step1 1. Dry Peptide-Resin Step2 2. Prepare Cleavage Cocktail (Fresh, in Fume Hood) Step1->Step2 Step3 3. Cleavage Reaction (2-3 hrs, Room Temp) Step2->Step3 Step4 4. Filter Resin Collect Filtrate Step3->Step4 Step5 5. Precipitate in Cold Ether (10x Volume) Step4->Step5 Step6 6. Centrifuge & Wash Pellet (3-4x with Cold Ether) Step5->Step6 Step7 7. Dry Crude Peptide Step6->Step7 Step8 8. Analysis (HPLC/MS) Step7->Step8

Caption: A typical experimental workflow for peptide cleavage.

Frequently Asked Questions (FAQs)

Q: How do I select the best cleavage cocktail for my peptide?

A: The optimal cocktail depends entirely on your peptide's amino acid composition. The table below provides a guide to common cocktails and their primary applications.

Cleavage CocktailComposition (v/v/w)Primary Application & Rationale
Standard 95% TFA, 2.5% TIS, 2.5% H₂OA good general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Trp, His, Met, and Cys. Thioanisole and EDT provide robust protection.[5][6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTAn excellent, powerful cocktail for peptides with a combination of sensitive residues (Cys, Met, Trp, Tyr).[5]
Cys-Peptide Mix 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDTSpecifically formulated for Cys-containing peptides to minimize oxidation and other side reactions.[6]
Two-Stage Cys Stage 1 (30min): 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTT. Stage 2 (150min): Add TFA to 80%.A specialized, highly effective method for preventing S-tert-butylation of Cysteine.[12][13]

Q: Can I reuse a cleavage cocktail?

A: No. Cleavage cocktails should always be prepared fresh immediately before use. Scavengers can degrade, and TFA is hygroscopic. Using a freshly prepared mixture ensures maximum reactivity and protection.

Q: My peptide won't precipitate in ether. What should I do?

A: This can happen with very short or highly hydrophilic peptides. First, ensure your ether is ice-cold and you are using a sufficient volume (at least 10x the TFA volume). If it still fails to precipitate, you may need to evaporate the TFA under reduced pressure (ensure your vacuum pump is protected from acid vapors) and then attempt to triturate the resulting oil with cold ether.[18] Alternatively, you can proceed directly to a purification step like reverse-phase solid-phase extraction (SPE) to remove the cleavage reagents.

Q: What is the purpose of trifluoromethanesulfonic acid (TFMSA) in some cleavage protocols?

A: TFMSA is an even stronger acid than TFA and is sometimes added to cleavage mixtures to accelerate the removal of very acid-resistant protecting groups or to cleave peptides from highly stable resin linkers, particularly in Boc-SPPS chemistry.[7][8][19] However, its use requires careful optimization of time and temperature, as the highly acidic conditions can increase peptide degradation.[9]

References

  • AAP, Post Cleavage Purification and Analysis of Peptides. Vertex AI Search.
  • Bachem, Peptide Purification Process & Methods: An Overview. Bachem.
  • ACS Publications, TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Dilun Biotechnology, Revolutionizing Peptide Cleavage and Purific
  • BenchChem, Technical Support Center: Optimizing TFA Cleavage for Sensitive Peptides. BenchChem.
  • Sigma-Aldrich, Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • R Discovery, Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. R Discovery.
  • ResearchGate, Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis.
  • PubMed, Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed.
  • ResearchGate, Can some adsorbent easily extract the peptide from TFA cleavage cooktail?.
  • Sigma-Aldrich, Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ResearchGate, Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha.
  • ACS Figshare, TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Figshare.
  • BenchChem, Technical Support Center: Optimizing TFA Cleavage for Peptides. BenchChem.
  • Thermo Fisher Scientific, Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • AAP, Cleaving peptides from Merrifield resin; TFMSA cleavage. Vertex AI Search.
  • BenchChem, Troubleshooting incomplete cleavage of peptide
  • Thermo Fisher Scientific, Fmoc Cleavage. Thermo Fisher Scientific.
  • ResearchGate, Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • YouTube, Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Luxembourg Bio Technologies, Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther.

Sources

Technical Support Center: Solving Solubility Issues of Mtb-Protected Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address one of the most common and frustrating challenges in solid-phase peptide synthesis (SPPS): the poor solubility of protected peptide intermediates, particularly those bearing bulky, hydrophobic side-chain protecting groups like 4-methyltrityl (Mtt) or 4-methoxytrityl (Mmt), which we will refer to under the user's term, Mtb.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions to rescue a difficult synthesis and proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the Mtb protecting group and why is it used?

The Mtb (4-methyltrityl, Mtt) group belongs to the trityl class of protecting groups, which are characterized by their bulky, hydrophobic structure.[1] In peptide synthesis, Mtb is typically used for the side-chain protection of amino acids such as Lysine (Lys), Ornithine (Orn), Histidine (His), and Cysteine (Cys). Its primary advantage is its lability under very mild acidic conditions, which allows for selective deprotection on-resin while other protecting groups (like Boc or tBu) remain intact. This "orthogonal" removal is essential for complex synthetic strategies involving on-resin side-chain modification, cyclization, or branching.[2][3]

Q2: What is the fundamental cause of insolubility in Mtb-protected peptide intermediates?

The insolubility of protected peptide intermediates is almost always a manifestation of peptide aggregation .[4] This occurs when growing peptide chains interact with each other more strongly than they do with the synthesis solvent. Two main factors, often compounded by the Mtb group, drive this phenomenon:

  • Increased Hydrophobicity : Protecting groups mask the polar functional groups (amines, carboxylic acids) on amino acid side chains.[5] The Mtb group is exceptionally bulky and hydrophobic, and its presence significantly raises the overall hydrophobicity of the peptide, promoting aggregation to minimize contact with polar solvents like DMF.[1]

  • Secondary Structure Formation : As a peptide chain elongates, it can fold into stable secondary structures, particularly intermolecular β-sheets.[4][6] These sheet-like structures are stabilized by a network of hydrogen bonds between peptide backbones, leading to highly ordered, insoluble aggregates.[4]

Effectively, aggregation and insolubility are two sides of the same coin: the peptide precipitates because it has self-associated into a state that is no longer effectively solvated.[5]

Q3: What are "difficult sequences," and how does an Mtb group make them worse?

"Difficult sequences" are peptide chains inherently prone to on-resin aggregation due to their amino acid composition.[6][7] Key characteristics include:

  • Long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe).[6][7]

  • High content of β-branched amino acids (Val, Ile, Thr), which can cause steric hindrance and promote aggregation.[7]

  • Alternating hydrophobic and hydrophilic residues, which are particularly prone to forming β-sheets.[7]

Introducing a bulky, hydrophobic Mtb group onto an already difficult sequence is a recipe for severe solubility problems. The Mtb group adds to the hydrophobicity and can sterically promote an aggregated state, often leading to failed couplings, incomplete deprotection, and a dramatic loss of yield.

Q4: How can I detect on-resin aggregation during my synthesis?

Early detection is critical. While computational tools can help predict aggregation potential before synthesis, you should monitor the synthesis for these physical signs:[1][7]

  • Poor Resin Swelling : This is the most telling indicator. The resin beads, which should swell and float freely in the solvent, will instead clump together and shrink. A significant decrease in the swollen resin volume is a strong sign of aggregation.[7][8]

  • Slow Reaction Kinetics : Both Fmoc deprotection and amino acid coupling reactions will become sluggish or incomplete.

  • Inconsistent Colorimetric Tests : Tests like the Kaiser or TNBS test, which detect free primary amines, may give a false negative. The aggregated peptide chains can sterically block the N-terminus, preventing the test reagents from accessing it.[1]

Troubleshooting Guide: From Rescue to Prevention

This section provides actionable solutions for when you encounter solubility problems with your Mtb-protected peptide.

Problem: My peptide-resin has aggregated during synthesis. What are my immediate options?

When you detect on-resin aggregation, the goal is to disrupt the intermolecular hydrogen bonds and improve solvation of the peptide chains.

Solution A: Change the Solvent System

Standard solvents may no longer be sufficient. N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) have superior solvating properties compared to N,N-Dimethylformamide (DMF) for many aggregating sequences.[7][9]

  • Action 1: Switch to NMP. Replace DMF with NMP for all subsequent wash and coupling steps. NMP is less polar and can be more effective at keeping hydrophobic peptides solvated.[9]

  • Action 2: Employ a "Magic Mixture". A combination of DCM, DMF, and NMP (1:1:1) can be highly effective at disrupting secondary structures and improving solvation for difficult sequences.[6][7]

  • Action 3: Add Chaotropic Agents. Washing the resin with a solution containing a chaotropic salt can effectively break up established β-sheet structures.[7][10] These agents work by disrupting the hydrogen-bonding network of water and other polar molecules.[11][12]

    • Recommended Agent : 0.8 M LiCl in DMF.

    • Procedure : Before the coupling step, wash the resin with the chaotropic salt solution (2 x 1 min). Crucially , you must thoroughly wash the resin with fresh DMF (at least 5 x 1 min) to remove all residual salt, as it can interfere with coupling reagents.[7]

Solution B: Use Elevated Temperature

Increasing the reaction temperature provides the energy needed to break hydrogen bonds and can significantly improve reaction kinetics.

  • Action: Use Microwave-Assisted SPPS. Microwave synthesizers rapidly heat the reaction mixture, which is highly effective at preventing aggregation and driving difficult couplings to completion.[7]

Problem: My cleaved, Mtb-protected fragment is insoluble. How do I get it into solution for purification or ligation?

A lyophilized, protected peptide fragment that refuses to dissolve requires a systematic approach. Always test solubility on a small aliquot first. [13]

Solution A: Systematic Solvent Screening

Start with the most common solvents and progressively move to stronger or more specialized systems.

Solvent/SystemClassMechanism of Action & Best Use CaseCitation(s)
DMF, NMP Polar AproticStandard starting solvents for peptide work. Often sufficient for moderately hydrophobic peptides.[5][7]
DMSO Polar AproticStronger solvent than DMF/NMP. Excellent for many hydrophobic peptides but can oxidize Met and Cys residues.[14][15]
Acetonitrile (ACN) Polar AproticOften used in reverse-phase HPLC. Can be effective, especially in mixtures with water and acid (TFA).[15]
TFE / HFIP Fluorinated AlcoholsStructure-disrupting solvents that break secondary structures. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has exceptionally high solubilizing potential for highly aggregated peptides.[6][16][17]
Guanidine-HCl or Urea Chaotropic AgentsStrong denaturants that disrupt hydrogen bonding and hydrophobic interactions. Typically used as a 6 M aqueous solution. A last resort, but highly effective.[11][14][15]

Physical aids like sonication and gentle warming (<40°C) should be used with each solvent test to help break up solid particles.[14][18]

Solution B: The Dropwise Dilution Method

For peptides that require a strong organic solvent but need to be in an aqueous buffer for an assay, use the following technique to avoid precipitation:

  • Completely dissolve the peptide in the minimum required volume of a neat organic solvent (e.g., DMSO, HFIP).[15]

  • With constant and vigorous stirring, add the peptide-organic solution dropwise into the chilled aqueous buffer.[14] This method prevents the formation of localized high concentrations of the peptide, which can cause it to crash out of solution.[14]

Problem: How can I proactively design my synthesis to avoid Mtb-related solubility issues?

The most effective strategy is to anticipate and prevent aggregation from the start.

Solution A: Optimize Synthesis Parameters
  • Choose a Low-Loading Resin : Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the physical distance between growing peptide chains, reducing the chance of intermolecular aggregation.[7]

  • Use PEG-based Resins : Resins containing polyethylene glycol (PEG) linkers (e.g., NovaSyn® TG, TentaGel) are more polar and improve the solvation of the peptide chain throughout the synthesis.[7][10]

Solution B: Incorporate Backbone Protection

This is one of the most powerful methods to prevent aggregation. By introducing a temporary modification to a backbone amide nitrogen, you disrupt the hydrogen-bonding patterns required for β-sheet formation.[4][7]

  • Pseudoproline Dipeptides : These are dipeptides where a Ser or Thr has been reversibly cyclized. Inserting a pseudoproline dipeptide every 6-8 residues can effectively break up nascent secondary structures.[7][10]

  • Hmb/Dmb Groups : Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid achieves a similar backbone-disrupting effect.[4][10]

Solution C: Use a Temporary Solubility-Enhancing Tag

For exceptionally difficult sequences, a hydrophilic tag can be appended to the peptide to "pull" it into solution.

  • Poly-Arginine Tags : Attaching a temporary hexa-arginine tag to the C-terminus of the peptide can induce a helical structure and dramatically improve solvation and crude purity.[19] This tag is then removed enzymatically after synthesis and purification.[19]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process when encountering solubility issues with a protected peptide intermediate.

G cluster_0 On-Resin Insolubility Detected cluster_1 Post-Cleavage Insolubility Start Insolubility Detected (Poor Swelling, Failed Coupling) SolventChange Change Solvent System (DMF -> NMP, Magic Mixture) Start->SolventChange Start2 Lyophilized Fragment Will Not Dissolve Screening Protocol 1: Systematic Solvent Screen (DMF, DMSO, ACN, etc.) Start2->Screening Chaotrope Apply Chaotropic Wash (e.g., 0.8M LiCl in DMF) SolventChange->Chaotrope If still aggregated Continue Continue Synthesis SolventChange->Continue Problem Solved Microwave Switch to Microwave SPPS (Elevated Temperature) Chaotrope->Microwave If still aggregated Chaotrope->Continue Problem Solved Microwave->Continue Problem Solved Sonication Apply Physical Methods (Sonication, Gentle Heat) Screening->Sonication If needed Dissolved Peptide Dissolved Proceed to Purification/Ligation Screening->Dissolved Success Disruptors Use Structure Disruptors (HFIP, TFE) Sonication->Disruptors If insoluble Sonication->Dissolved Success Denaturants Use Chaotropic Agents (6M Gdn-HCl, Urea) Disruptors->Denaturants Last Resort Disruptors->Dissolved Success Denaturants->Dissolved Success

Caption: Troubleshooting workflow for peptide intermediate insolubility.

Key Experimental Protocols

Protocol 1: Small-Scale Systematic Solvent Screening

This protocol is for testing the solubility of a cleaved, lyophilized peptide fragment before committing the entire batch.

  • Preparation : Aliquot approximately 1-2 mg of the lyophilized peptide into several separate microcentrifuge tubes.

  • Initial Solvent Test : To the first tube, add 50 µL of DMF. Vortex vigorously for 30 seconds. If the peptide does not dissolve, proceed to sonication.

  • Sonication : Place the tube in a bath sonicator for 2-5 minutes.[18] Check for dissolution. A clear, particle-free solution indicates success.[18]

  • Gentle Heating : If the peptide is still insoluble, warm the tube to 35-40°C for 5-10 minutes. Caution : Avoid excessive heat, which can cause degradation.[5][20]

  • Sequential Solvent Testing : If DMF fails, repeat steps 2-4 on new aliquots using the following solvent sequence until dissolution is achieved:

    • NMP

    • DMSO (Note: may be incompatible with downstream assays or Met/Cys residues)[15]

    • 50% ACN in water with 0.1% TFA

    • HFIP

    • 6 M Guanidine-HCl

  • Documentation : Carefully record which solvent and conditions were required to dissolve the peptide. This information is critical for planning the purification mobile phase.

Protocol 2: On-Resin Chaotropic Salt Wash for Aggregation Disruption

This protocol is used during SPPS immediately before a difficult coupling step when aggregation is suspected.[7]

  • Resin Preparation : After the standard Fmoc deprotection and subsequent DMF washes, drain the synthesis vessel.

  • Chaotropic Wash : Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the beads are fully submerged and agitated. Allow to stand for 1 minute, then drain. Repeat this wash one more time.[7]

  • Crucial Rinse Step : Wash the peptide-resin thoroughly with fresh DMF (at least 5 times, 1 minute each). Complete removal of the chaotropic salt is essential, as residual LiCl can interfere with coupling reagents like HBTU/HATU.[7]

  • Coupling : Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have disrupted the peptide aggregates, improving the accessibility of the N-terminus for acylation.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. BenchChem.
  • Thomas Scientific. (n.d.). Chaotropic Agents.
  • Jaradat, D. M. M., Al Musaimi, O., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Retrieved from [Link]

  • Undén, A. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides. DiVA portal. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Solubility of Protected Peptide Fragments. BenchChem.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • American Peptide Society. (2025). Taming Aggregation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). BenchChem.
  • PubMed. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

  • Semantic Scholar. (1988). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions During 2,4,6-Trimethoxybenzenesulfonyl (MBS) Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4,6-trimethoxybenzenesulfonyl (MBS) group is a robust protecting group for amines, particularly the guanidinium side chain of arginine, valued for its stability under a range of synthetic conditions. However, its removal, typically requiring strong acidic conditions, can be challenging. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice to minimize common side reactions and ensure efficient and clean deprotection.

Section 1: Frequently Asked Questions (FAQs) - The Basics

Q1: What are the standard conditions for MBS group cleavage?

Standard cleavage of the MBS group is typically achieved using strong acidolysis. A common and effective method involves treating the MBS-protected substrate with a solution of trifluoroacetic acid (TFA) in the presence of a cation scavenger. A widely used cocktail is TFA mixed with thioanisole, which serves to trap the reactive sulfonyl species generated during cleavage. The reaction is generally run at room temperature for several hours.[1] Monitoring the reaction by HPLC is recommended to determine the optimal cleavage time, which can vary depending on the substrate.[2]

Q2: Why is the MBS group considered a robust protecting group and when is its use appropriate?

The MBS group is valued for its significant stability to a wide range of chemical conditions, including those used for the removal of more labile protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[3][4][5] This stability is attributed to the electron-donating methoxy groups on the benzene ring, which strengthen the sulfur-nitrogen bond. Its use is particularly appropriate in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where orthogonal protection strategies are necessary to selectively deprotect different functional groups without affecting others.[4][6]

Q3: What are the most common side reactions observed during MBS cleavage?

The highly reactive species generated during acid-catalyzed MBS cleavage can lead to several side reactions. The most prevalent issues include:

  • Incomplete Cleavage: The reaction stalls before all MBS groups are removed.

  • Alkylation of Sensitive Residues: Cationic species can alkylate electron-rich amino acids like tryptophan and methionine.[1][7]

  • Sulfonation: The cleaved sulfonyl moiety can re-react with the substrate or scavenger molecules, leading to undesired sulfonated byproducts.[2]

  • Formation of Chlorinated Byproducts: When dichloromethane (DCM) is used as a solvent, it can act as a chlorinating agent under strong acidic conditions.

Section 2: Troubleshooting Guide - Specific Issues & Solutions

Problem 1: Incomplete Cleavage or Stalled Reaction

Q: My MBS cleavage reaction is not going to completion. What are the potential causes and how can I fix it?

A: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Causality & Explanation: The stability of the MBS group means that cleavage kinetics can be slow. The efficiency of the reaction depends on the effective concentration of the acid, the activity of the scavenger, and the accessibility of the protecting group. In solid-phase synthesis, peptide aggregation can physically block reagent access, leading to incomplete deprotection.[8]

  • Troubleshooting Steps:

    • Extend Reaction Time: MBS cleavage can require several hours. Monitor the reaction's progress via HPLC and extend the time accordingly. For multiple arginine residues protected with sulfonyl-based groups, reaction times up to 24 hours may be necessary.[2]

    • Increase Temperature: Gently increasing the temperature (e.g., to 40 °C) can enhance the reaction rate, but this should be done cautiously to avoid substrate degradation.[7]

    • Verify Reagent Quality: Ensure that the TFA is fresh and anhydrous. Water contamination can reduce the effective acidity. Scavengers should also be of high purity.

    • Optimize Scavenger Concentration: Insufficient scavenger can lead to side reactions that consume the acid and inhibit cleavage. Ensure an adequate molar excess of the scavenger is present.

    • For SPPS, Address Aggregation: If peptide aggregation is suspected, consider resynthesizing the peptide using techniques to disrupt hydrogen bonding, such as switching to N-methylpyrrole (NMP) as a solvent or incorporating pseudoprolines.[8]

G start Incomplete Cleavage Observed check_time Extend Reaction Time (Monitor by HPLC) start->check_time check_reagents Verify Reagent Quality (Fresh TFA, Pure Scavenger) check_time->check_reagents No Improvement resolved Cleavage Complete check_time->resolved Improvement check_temp Increase Temperature (e.g., to 40°C) check_reagents->check_temp No Improvement check_reagents->resolved Improvement check_spps SPPS Issue? (Aggregation) check_temp->check_spps No Improvement check_temp->resolved Improvement solve_spps Address Aggregation (e.g., change solvent, use pseudoprolines) check_spps->solve_spps Yes check_spps->resolved No solve_spps->resolved

Troubleshooting workflow for incomplete MBS cleavage.

Problem 2: Formation of Chlorinated Byproducts

Q: I am observing chlorinated species in my reaction mixture after attempting MBS cleavage in TFA/DCM. How can I prevent this?

A: The formation of chlorinated byproducts is a known issue when using chlorinated solvents like dichloromethane (DCM) with strong acids.

  • Causality & Explanation: Under strongly acidic conditions, such as in the presence of TFA, DCM can become a source of electrophilic chlorine. While elemental chlorine (Cl₂) is not typically formed directly from DCM in this context, reactive intermediates can be generated that lead to chlorination of electron-rich aromatic rings on the substrate or scavengers. The risk of this side reaction increases with prolonged reaction times and higher temperatures.

  • Solutions:

    • Avoid Chlorinated Solvents: The most straightforward solution is to replace DCM with a non-chlorinated solvent. Toluene or neat TFA (if the substrate is soluble) are common alternatives.

    • Use a Scavenger Cocktail: If DCM must be used, employ a robust scavenger system. A combination of thioanisole and 1,2-ethanedithiol (EDT) can help to quench reactive intermediates more effectively than a single scavenger.[9][10]

    • Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly as possible and at the lowest effective temperature to reduce the rate of byproduct formation.[7]

G DCM DCM (Solvent) Reactive_Intermediate Reactive Chlorinating Intermediate DCM->Reactive_Intermediate TFA TFA (Strong Acid) TFA->Reactive_Intermediate Substrate Substrate (Electron-Rich) Chlorinated_Product Chlorinated Side Product Substrate->Chlorinated_Product Reactive_Intermediate->Substrate Attacks

Pathway to chlorinated byproducts in TFA/DCM.

Problem 3: Sulfonation of Scavengers or the Substrate

Q: My scavenger (e.g., anisole, thioanisole) appears to be getting sulfonated, reducing its effectiveness. Why does this happen and what are the alternatives?

A: Sulfonation is a competing reaction where the cleaved 2,4,6-trimethoxybenzenesulfonyl cation reacts with other nucleophiles in the mixture besides the intended proton source.

  • Causality & Explanation: During acidolysis, the MBS group is cleaved to form a protonated amine and a reactive sulfonyl species (a sulfonyl cation or its equivalent). This electrophilic species is intended to be quenched. However, if the scavenger is an electron-rich aromatic compound like anisole or thioanisole, it can undergo electrophilic aromatic substitution, leading to its sulfonation.[8] This consumes the scavenger and can also lead to sulfonation of sensitive residues on the substrate itself.[2]

  • Solutions & Alternatives:

    • Use a Scavenger Cocktail: Combining different types of scavengers can be more effective. For example, using thioanisole to trap cations and a reducing scavenger like 1,2-ethanedithiol (EDT) can provide broader protection.[9]

    • Triisopropylsilane (TIS): TIS is an excellent scavenger that works via a different mechanism (hydride donation) to reduce the cationic species. It is particularly effective at preventing alkylation and is less prone to sulfonation itself.[8][11]

    • Optimize Stoichiometry: Ensure a sufficient excess of the scavenger is used to statistically favor quenching of the sulfonyl cation over side reactions.

ScavengerMechanism of ActionTypical Concentration (v/v)Notes
Thioanisole Cation trapping (soft nucleophile)5%Effective for protecting Trp and Met, but can be sulfonated.[1][11]
Anisole Cation trapping2-5%Less effective than thioanisole; can form ketone byproducts with glutamic acid.[7][8]
1,2-Ethanedithiol (EDT) Cation trapping & reducing agent2.5-5%Highly effective but has a strong odor. Good for preventing t-butylation.[9]
Triisopropylsilane (TIS) Cation reduction (hydride donor)2-5%Excellent for scavenging trityl and other stable cations; reduces Met(O) to Met.[8][11]
Water Cation trapping2-5%Scavenges tert-butyl cations generated from Boc or t-Bu groups.[10]

Section 3: Advanced Protocols & Methodologies

Protocol 1: Standard MBS Cleavage using TFA/Thioanisole

This protocol is suitable for most standard substrates where acid sensitivity is not a major concern.

  • Preparation: Ensure the MBS-protected substrate is dry. If working with a peptide on resin, wash the resin with DCM and dry it thoroughly under high vacuum for at least 4 hours.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT) (v/v/v). Prepare this solution fresh just before use.

  • Reaction: Add the cleavage cocktail to the substrate (for resin, use 10-20 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling.

  • Monitoring: Monitor the reaction progress by taking small aliquots, precipitating the product with cold diethyl ether, and analyzing by HPLC or LC-MS. A typical reaction time is 2-4 hours.

  • Workup: Once the reaction is complete, filter the mixture (if on resin) and wash the resin with fresh TFA. Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Centrifuge the suspension to pellet the product. Decant the ether and wash the pellet several times with cold ether to remove residual scavengers and byproducts. Dry the final product under vacuum.

Protocol 2: Optimized Cleavage for Acid-Sensitive Substrates

For substrates prone to degradation under strongly acidic conditions, a milder "low HF" equivalent method using TFA can be employed. This involves using a higher concentration of scavengers to buffer the acidity.

  • Preparation: As per Protocol 1, ensure the substrate is completely dry.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail with a higher scavenger concentration, such as TFA/Thioanisole/DCM (1:1:2 by volume) . The DCM dilutes the TFA, reducing the overall acidity. Add TIS (2-5%) as an additional scavenger.

  • Reaction: Add the cleavage cocktail to the substrate and conduct the reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature.

  • Monitoring: Due to the milder conditions, the reaction will be slower. Monitor carefully over a period of 4-8 hours.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol 1. The key difference is the reduced acid strength, which minimizes acid-catalyzed degradation of the target molecule.[7]

References

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • ChemicalBook. (2024). What is Thioanisole used for as a scavenger?.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis, 6th Edition. Barnes & Noble.
  • Benchchem. (2025). A Comparative Study of Scavengers in Peptide Synthesis: Triisopropylsilane vs. Thioanisole.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.

Sources

Validation & Comparative

Comparative Guide: Arginine Protecting Groups (Pbf vs. Mtb/Mtr)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) versus Mtb (specifically addressing the Mtr / Mtb ambiguity in literature) for Arginine side-chain protection in Fmoc Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Chemical Disambiguation

In modern peptide chemistry, the selection of the Arginine side-chain protecting group is critical for suppressing the formation of ornithine (via deguanidination) and preventing the alkylation of Tryptophan (Trp) residues during cleavage.

While Pbf is the current industry "gold standard," the term "Mtb" appears in older literature and patent filings, often creating ambiguity. This guide addresses the comparison based on the two chemical entities "Mtb" typically refers to:

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The classic, highly stable comparator.

  • Mtb (2,4,6-trimethoxybenzenesulfonyl): A specific variant (also known as Tmb) with distinct lability.

Verdict: Fmoc-Arg(Pbf)-OH is superior to both Mtr and Mtb for standard SPPS due to its optimized acid lability (fast cleavage) and reduced tendency to modify Trp residues.

Chemical Identity Table
FeaturePbf (The Standard)Mtb / Mtr (The Alternatives)
Full Name 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylMtr: 4-methoxy-2,3,6-trimethylbenzenesulfonylMtb: 2,4,6-trimethoxybenzenesulfonyl
Structure Type Dihydrobenzofuran-sulfonylPolysubstituted benzene-sulfonyl
Acid Lability High (Cleaves in < 2 hours)Low to Moderate (Mtr requires 3–6+ hours)
Primary Risk Minimal side reactionsTrp Alkylation (High risk with Mtr)
Abbreviation PbfMtr (common), Mtb (variant)

Mechanistic Comparison & Performance Data

Acid Lability and Cleavage Efficiency

The primary differentiator is the rate of removal in Trifluoroacetic Acid (TFA). The electron-donating nature of the dihydrobenzofuran ring in Pbf stabilizes the sulfonyl cation intermediate better than the benzene rings of Mtb/Mtr, allowing for faster cleavage.

  • Pbf: Typically removed completely within 1–2 hours using 95% TFA.

  • Mtr/Mtb: Mtr is notoriously acid-stable. It often requires 3–6 hours or elevated temperatures/stronger acids (e.g., TMSBr/Thioanisole) for complete removal, especially in multiple-Arg sequences.

Suppression of Side Reactions (The Trp Problem)

When sulfonyl protecting groups are cleaved, they generate a highly reactive sulfonyl cation (


). This cation can re-attach to electron-rich side chains, most notably the indole ring of Tryptophan.
  • Pbf Advantage: The Pbf cation is sterically bulky and less electrophilic than the Mtr cation, significantly reducing the rate of Trp alkylation.

  • Mtb/Mtr Disadvantage: The Mtr cation is highly reactive. Without aggressive scavengers (e.g., thioanisole, EDT), significant formation of

    
     byproducts occurs, which are often inseparable from the product.
    
Experimental Data Summary

Data synthesized from standard SPPS benchmarks (e.g., Fields et al., Tetrahedron Lett).

ParameterFmoc-Arg(Pbf)-OHFmoc-Arg(Mtr)-OH
Cleavage Cocktail 95% TFA / 2.5% TIPS / 2.5% H2O95% TFA / 5% Thioanisole (Required)
Cleavage Time 1.5 – 2.0 Hours4.0 – 8.0 Hours
Yield (Arg-rich peptide) > 90%~ 65% (due to incomplete deprotection)
Trp-Alkylation (No Scavenger) < 5%> 30%
Solubility (DMF) HighModerate

Visualization of Protecting Group Chemistry

The following diagram illustrates the structural differences and the cleavage pathway, highlighting why Pbf yields a cleaner product.

G cluster_0 Protected Arginine Derivatives cluster_1 TFA Cleavage (Acidolysis) cluster_2 Intermediate Species cluster_3 Final Outcome Pbf_Arg Fmoc-Arg(Pbf)-OH (Dihydrobenzofuran ring) High Electron Density TFA 95% TFA + Scavengers Pbf_Arg->TFA Mtr_Arg Fmoc-Arg(Mtr/Mtb)-OH (Benzene ring) Lower Electron Density Mtr_Arg->TFA Pbf_Cation Pbf Cation (Stabilized, Bulky) Slow to react with Trp TFA->Pbf_Cation Fast (<2h) Mtr_Cation Mtr Cation (Less Stable, Reactive) Aggressive Electrophile TFA->Mtr_Cation Slow (>4h) Clean_Peptide Native Peptide (Arg-H+) Pbf_Cation->Clean_Peptide Scavenged Efficiently Mtr_Cation->Clean_Peptide Requires Thioanisole Side_Product Trp-Alkylated Peptide (Impurity) Mtr_Cation->Side_Product Rapidly attacks Trp

Figure 1: Comparative cleavage pathway showing the kinetic advantage of Pbf and the side-reaction risk of Mtr/Mtb.

Experimental Protocols

Coupling Protocol (Standard Fmoc-SPPS)

Both Pbf and Mtb/Mtr derivatives couple with similar kinetics. The following protocol ensures maximal incorporation.

  • Reagents:

    • Amino Acid: Fmoc-Arg(Pbf)-OH (5.0 eq)

    • Activator: DIC (5.0 eq) / Oxyma Pure (5.0 eq) OR HBTU (4.9 eq) / DIEA (10 eq).

    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve amino acid and activator in DMF.

    • Add to the resin-bound peptide (pre-swelled in DMF).

    • Reaction Time: 60 minutes at Room Temperature (RT).

    • Double Coupling: Recommended for Arginine to prevent deletion sequences, especially if using Mtr due to steric bulk.

  • Monitoring: Kaiser test is often false-negative for Arg; use Chloranil test or micro-cleavage LCMS.

Cleavage Protocol (The Critical Step)

This step must be tailored based on the protecting group used.

Option A: For Fmoc-Arg(Pbf)-OH (Recommended)

  • Cocktail: TFA / TIPS / H2O (95:2.5:2.5 v/v/v).

  • Time: 2 hours at RT.

  • Scavengers: TIPS is usually sufficient. If Trp is present, add 2.5% DODT (3,6-Dioxa-1,8-octanedithiol).

Option B: For Fmoc-Arg(Mtr)-OH (Legacy/Specific Use)

  • Cocktail: TFA / Thioanisole / EDT / Anisole (90:5:3:2).

  • Time: 4 to 8 hours at RT. Warning: Long exposure degrades sensitive residues (e.g., Met, Trp).

  • Note: Thioanisole is mandatory to accelerate the cleavage of the arylsulfonyl group and scavenge the reactive cation.

References

  • Advent Chembio. (2025). High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (2014). Arginine methyltransferase inhibitors and uses thereof (Listing Mtr and Mtb structures).

Safety Operating Guide

2,4,6-Trimethoxybenzene-1-sulfonamide (TMBS): Safe Handling and Disposal Protocol

[1]

Executive Safety Summary

2,4,6-Trimethoxybenzene-1-sulfonamide (CAS: 1343659-96-0) is a substituted sulfonamide frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the synthesis of endothelin receptor antagonists or as a byproduct of Mtr-protecting group removal.[1]

While often chemically stable, this compound poses specific environmental and personal exposure risks. It is classified as an Irritant (Skin/Eye/Respiratory) and must be treated as a Hazardous Chemical Waste .[1] Under no circumstances should this compound be discharged into municipal drainage systems due to the persistence of sulfonamide moieties in aquatic environments.

Immediate Hazard Profile (GHS Classifications)
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Chemical Context & Disposal Causality

To dispose of a chemical safely, one must understand its behavior in the waste stream. This section explains the why behind the protocols.

Solubility and Precipitation Risks

Sulfonamides act as weak acids (typically pKa ~10).[1]

  • In Basic Media (pH > 10): TMBS forms a soluble salt.[1]

  • In Acidic Media (pH < 4): It exists in its neutral, less soluble form.

  • The Risk: If you dispose of a basic solution of TMBS into a general "Acidic Aqueous Waste" carboy, the compound may crash out of solution, forming a solid cake that clogs the waste container or creates a pressure hazard if the precipitate traps gas. Always check compatibility.

Oxidative Reactivity

While the trimethoxybenzene core is electron-rich, the sulfonamide group is susceptible to oxidation under aggressive conditions.[1]

  • The Risk: Do not mix TMBS waste with strong oxidizing agents (e.g., Piranha solution, concentrated Nitric Acid). This can lead to exothermic degradation and the release of toxic nitrogen oxides (NOx) or sulfur oxides (SOx).[1]

Personal Protective Equipment (PPE) Matrix

Before handling waste, verify the following PPE is active. This protocol relies on a "Barrier-First" approach.[1]

PPE CategorySpecificationRationale
Respiratory N95 (solids) or Fume Hood (liquids)Prevents inhalation of dust (H335) or solvent vapors.[1]
Hand Protection Nitrile Gloves (Min 0.11mm thick)Sulfonamides can permeate skin; standard nitrile offers splash protection.[1]
Eye Protection ANSI Z87.1 Chemical GogglesPrevents corneal damage from dust or splashes (H319).[1]
Body Defense Lab Coat (Buttoned) + Long PantsMinimizes dermal exposure (H315).[1]

Waste Segregation & Disposal Workflows

Decision Logic: The Segregation Tree

Proper segregation prevents cross-contamination and reduces disposal costs. Use the following logic flow to determine the correct waste stream.

WasteSegregationStartStart: TMBS WasteStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWastePowder/CrystalsLiquidWasteLiquid / SolutionStateCheck->LiquidWasteDissolvedSolidBinSolid Hazardous Waste(HDPE Drum)SolidWaste->SolidBinPack & LabelSolventCheckPrimary Solvent?LiquidWaste->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, Acetone, DMSO)SolventCheck->NonHaloFlammables/OrganicsAqueousAqueous SolutionSolventCheck->AqueousWater BasedPHCheckCheck pHAqueous->PHCheckNeutralizeAdjust to pH 6-8PHCheck->NeutralizeIf pH <4 or >10AqBinAqueous Waste(Trace Organics)PHCheck->AqBinpH 6-8Neutralize->AqBin

Figure 1: Decision logic for segregating this compound waste streams. Note the pH adjustment step for aqueous streams to prevent precipitation.

Protocol A: Solid Waste Disposal

Applicability: Pure TMBS powder, contaminated weighing boats, silica gel from columns containing TMBS.

  • Containment: Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass for primary solid waste storage to prevent breakage during transport.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container) to remove dust residue.

Protocol B: Liquid Waste Disposal

Applicability: Mother liquors from crystallization, reaction mixtures, or HPLC effluent.

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate : Use the Non-Halogenated/Flammable Waste carboy.

  • Concentration Check: If the concentration of TMBS is high (>10%), consider rotary evaporation to recover the solvent and dispose of the residue as Solid Waste (Protocol A). This reduces the volume of liquid hazardous waste.

  • Compatibility Test (The "Bucket Test"):

    • Before pouring a large volume into a central carboy, take 10 mL of the carboy's current content and mix it with 10 mL of your TMBS waste in a beaker inside a fume hood.

    • Observe for 5 minutes. Look for heat generation (exotherm), gas evolution (bubbling), or rapid precipitation.[1]

    • If stable: Proceed to pour.[1]

    • If reactive: Start a new, separate waste container labeled specifically for this stream.

Emergency Response Procedures

In the event of a spill, speed and containment are critical.[2]

SpillResponseSpillSpill DetectedAssessAssess Volume& StateSpill->AssessMinorSolidMinor Solid(<10g)Assess->MinorSolidMajorLiquidLiquid / Large ScaleAssess->MajorLiquidAction1Dampen Paper Towel(Prevent Dust)MinorSolid->Action1Action3Evacuate AreaMajorLiquid->Action3Action2Wipe/ScoopAction1->Action2DisposalBag as HazWasteAction2->DisposalAction4Call EHS/HazmatAction3->Action4

Figure 2: Operational workflow for spill response. Note that large liquid spills require evacuation due to potential solvent vapor exposure.

Spill Cleanup Steps (Minor Solid Spill):
  • Isolate: Mark the area.[1]

  • PPE Up: Double glove and ensure goggles are on.[1]

  • Dampen: Do not dry sweep.[1] Place a solvent-dampened (acetone or water) paper towel over the powder to prevent airborne dust (H335).[1]

  • Collect: Scoop the material and the towel into a sealable plastic bag.

  • Clean: Wash the surface with soap and water three times.[1]

References

  • PubChem. (2023).[1] this compound (Compound).[1][3][4][5][6] National Library of Medicine.[1] [Link][1][3]

  • U.S. EPA. (2023). Hazardous Waste Management for Academic Laboratories. Environmental Protection Agency.[1][7] [Link]

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